2-Formylfuran-5-boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5-formylfuran-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BO4/c7-3-4-1-2-5(10-4)6(8)9/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWYQISLQJRRNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(O1)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370245 | |
| Record name | 2-Formylfuran-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27329-70-0 | |
| Record name | 2-Formylfuran-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Formylfuran-2-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Formylfuran-5-boronic acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthetic applications, and biological relevance of 2-Formylfuran-5-boronic acid (CAS No. 27329-70-0). This bifunctional reagent is a critical building block in modern medicinal chemistry, particularly in the construction of complex heterocyclic scaffolds for targeted therapeutics.
Core Chemical Properties
This compound is a beige to brown crystalline powder. Its bifunctionality, possessing both a reactive aldehyde and a versatile boronic acid moiety, makes it a valuable intermediate in organic synthesis.[1]
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference |
| CAS Number | 27329-70-0 | [2][3][4][5][6] |
| Molecular Formula | C₅H₅BO₄ | [2][3][4][5][6] |
| Molecular Weight | 139.90 g/mol | [2][3][4] |
| Appearance | Beige to brown powder/solid | [1] |
| Melting Point | 136 °C (decomposes) | [3][4] |
| Solubility | Insoluble in water | [1] |
| SMILES | O=Cc1ccc(o1)B(O)O | [3][4][5] |
| InChI Key | JUWYQISLQJRRNT-UHFFFAOYSA-N | [3][4] |
Stability and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. The compound is known to be air-sensitive and corrosive.[1] Over time, it can form the corresponding boroxine (a cyclic anhydride), which may impact its reactivity.
Spectroscopic Data
Experimental Protocols and Synthetic Applications
The primary utility of this compound in drug development lies in its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic chemistry for the formation of C-C bonds.
Suzuki-Miyaura Cross-Coupling: General Workflow
The following diagram illustrates the catalytic cycle of a typical Suzuki-Miyaura cross-coupling reaction, a key application of this compound.
References
- 1. This compound | 27329-70-0 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-Formyl-2-thiopheneboronic acid(4347-33-5) 1H NMR [m.chemicalbook.com]
- 4. 5-Formyl-2-furanylboronic acid = 95 27329-70-0 [sigmaaldrich.com]
- 5. L17920.03 [thermofisher.com]
- 6. 5-Formylfuran-2-boronic acid | C5H5BO4 | CID 2734355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cris.unibo.it [cris.unibo.it]
- 8. This compound(27329-70-0) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to 2-Formylfuran-5-boronic acid (CAS: 27329-70-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Formylfuran-5-boronic acid is a versatile bifunctional organic compound that serves as a critical building block in modern synthetic chemistry. Its unique structure, incorporating a reactive aldehyde and a boronic acid moiety on a furan scaffold, makes it an invaluable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions and the development of novel therapeutic agents. Detailed experimental protocols and workflow visualizations are provided to support practical application in a research and development setting.
Physicochemical and Safety Data
This compound is typically a solid powder, ranging in color from white to brown. It is sensitive to air and moisture, necessitating careful handling and storage.[1]
Physical and Chemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 27329-70-0 | [1][2][3] |
| Molecular Formula | C₅H₅BO₄ | [1][2][3] |
| Molecular Weight | 139.90 g/mol | [2][3] |
| IUPAC Name | (5-formylfuran-2-yl)boronic acid | [3] |
| Appearance | White to off-white or beige to brown solid/powder | [1] |
| Melting Point | ~136 °C (with decomposition) | [2] |
| Solubility | Insoluble in water | |
| SMILES | O=Cc1ccc(o1)B(O)O | [2] |
| InChI Key | JUWYQISLQJRRNT-UHFFFAOYSA-N | [2][3] |
Safety and Handling
Proper handling and storage are crucial for maintaining the integrity of the compound.
| Parameter | Recommendation | Reference(s) |
| Hazard Classification | Skin Corrosion/Irritation (Causes severe skin burns and eye damage) | |
| Storage Conditions | Store under an inert atmosphere (e.g., Argon, Nitrogen) in a cool, dry, and well-ventilated place. For long-term storage, a freezer at or below -20°C is recommended. | |
| Incompatibilities | Air, moisture, oxidizing agents. |
Synthesis and Purification
The synthesis of this compound typically involves the protection of the aldehyde group of 2-furaldehyde, followed by metalation and subsequent reaction with a borate ester. The final step is an acidic work-up to hydrolyze the intermediate and yield the desired boronic acid.
General Synthesis Workflow
The following diagram illustrates the general synthetic strategy.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
This protocol is adapted from methodologies described in patent literature for the production of 5-formyl-2-furylboronic acid.[4]
-
Protection: The formyl group of 2-furaldehyde is first protected, for example, by converting it to a diethyl acetal (furfuraldiethylacetal).
-
Reaction Setup: To a dry reaction vessel under an inert nitrogen atmosphere, add the protected 2-furaldehyde (1 equivalent), a boric acid ester such as triisopropylborate (1.2-1.5 equivalents), and an anhydrous solvent like tetrahydrofuran (THF).
-
Metalation/Borylation: Cool the mixture to a low temperature (e.g., -10°C to -40°C). Slowly add a strong base, such as lithium diisopropylamide (LDA) or butyllithium (BuLi), while maintaining the low temperature. After the addition is complete, the reaction may be allowed to warm to room temperature and stirred for several hours.
-
Acidic Work-up: The reaction mixture is then transferred to a pre-cooled aqueous acid solution (e.g., hydrochloric acid). This step hydrolyzes the borate ester and removes the acetal protecting group.
-
Isolation: The resulting slurry containing the product is cooled (e.g., to 0°C) and the solid is isolated by filtration.
-
Washing: The filter cake is washed with cold water to remove impurities.
-
Drying: The isolated solid is dried under vacuum to yield crude this compound.
Experimental Protocol: Recrystallization
For applications requiring high purity, the crude product can be recrystallized.[4]
-
Dissolution: A slurry of the crude this compound is prepared in a mixture of acetonitrile and water (e.g., ~2.25:1 ratio by volume).
-
Heating: The mixture is heated to reflux until all solids have dissolved.
-
Cooling: The solution is slowly cooled overnight to 0°C to allow for the formation of crystals.
-
Isolation: The resulting crystalline slurry is filtered.
-
Washing & Drying: The crystals are washed with cold acetonitrile and then dried, yielding the purified product as a white crystalline solid.
Applications in Organic Synthesis
The dual functionality of this compound makes it a powerful tool in organic synthesis. Its primary application is in the Suzuki-Miyaura cross-coupling reaction.[1][5]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an organoboron compound and an organohalide (or triflate).[6][7] This reaction is fundamental in synthesizing polyolefins, styrenes, and substituted biphenyls.[7] this compound serves as the organoboron partner, enabling the introduction of a formyl-substituted furan ring into a target molecule.
General Workflow for Suzuki-Miyaura Coupling
The diagram below outlines the key steps and components of a typical Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Suzuki-Miyaura Coupling
This is a general, representative protocol. Optimal conditions (catalyst, ligand, base, solvent, temperature) may vary depending on the specific organohalide substrate.
-
Reaction Setup: To a Schlenk tube or reaction vial, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., XPhos, 2-10 mol%).
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture (e.g., 80-110°C) with vigorous stirring for the required time (typically 2-24 hours), monitoring progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the final product.
Applications in Drug Discovery
This compound is a key starting material for the synthesis of a wide range of biologically active molecules.[5] The furan ring is a common scaffold in pharmaceuticals, and the aldehyde and boronic acid groups provide versatile handles for further chemical modification.[1] It has been utilized as a precursor in the development of inhibitors for several important therapeutic targets.[2]
Logical Pathway to Inhibitor Synthesis
The following diagram illustrates the role of this compound as a foundational building block in the path toward developing targeted inhibitors.
Caption: Role of this compound in drug discovery pathways.
Spectroscopic Data
Spectroscopic analysis is essential for confirming the identity and purity of this compound. While specific chemical shifts can vary slightly based on the solvent and instrument, typical values are expected.
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Proton | Supplier CoA | Supplier CoA | Supplier CoA | Aldehyde (-CHO) |
| Supplier CoA | Supplier CoA | Supplier CoA | Furan C4-H | |
| Supplier CoA | Supplier CoA | Supplier CoA | Furan C3-H | |
| Supplier CoA | Supplier CoA | Supplier CoA | Boronic Acid (-B(OH)₂) | |
| ¹³C NMR | Supplier CoA | Aldehyde (C=O) | ||
| Supplier CoA | Furan C5 | |||
| Supplier CoA | Furan C2 | |||
| Supplier CoA | Furan C4 | |||
| Supplier CoA | Furan C3 |
Note: Specific, quantitative NMR data was not available in the surveyed literature. Researchers should refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific spectroscopic data.[8][9]
Conclusion
This compound (CAS: 27329-70-0) is a high-value chemical intermediate with significant utility in both academic research and industrial drug development. Its bifunctional nature enables its strategic incorporation into complex molecules, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction. The methodologies and data presented in this guide underscore its importance and provide a technical foundation for its effective use in the synthesis of novel materials and potential therapeutic agents.
References
- 1. This compound - Career Henan Chemical Co. [coreychem.com]
- 2. 5-ホルミル-2-フランボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 5-Formylfuran-2-boronic acid | C5H5BO4 | CID 2734355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US7045640B2 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound(27329-70-0) 1H NMR [m.chemicalbook.com]
- 9. 5-Formylfuran-2-boronic acid, 95% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Synthesis of 2-Formylfuran-5-boronic Acid from Furfural: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 2-formylfuran-5-boronic acid, a valuable building block in medicinal chemistry and materials science, starting from the readily available biomass-derived platform chemical, furfural. This document outlines the synthetic strategy, detailed experimental protocols, and key quantitative data to facilitate its preparation in a laboratory setting.
Introduction
This compound is a bifunctional organic compound featuring a furan ring substituted with both a formyl (aldehyde) group and a boronic acid moiety.[1] This unique structure makes it a versatile reagent, particularly in Suzuki coupling reactions, for the synthesis of complex heteroaryl systems.[2] Such structures are of significant interest in the development of novel pharmaceuticals, including stable dye-sensitized solar cells, and advanced materials.[2][3] The synthesis from furfural, a renewable feedstock derived from lignocellulosic biomass, presents a sustainable route to this important chemical intermediate.[4]
The synthetic approach described herein involves a multi-step process that addresses the inherent reactivity of the starting material to achieve the desired product with good yield and purity.[5]
Synthetic Pathway Overview
The conversion of furfural to this compound necessitates a strategic protection of the reactive aldehyde group. Direct lithiation of furfural is often problematic due to the acidic nature of the aldehyde proton and the propensity for side reactions. Therefore, the synthesis typically proceeds through the following key stages:
-
Protection of the Formyl Group: The aldehyde functionality of furfural is first protected as an acetal, for instance, a diethyl acetal, to prevent it from reacting with the strong base used in the subsequent step.
-
Directed Ortho-Metalation (DoM): The protected furan derivative undergoes metalation at the C5 position, adjacent to the furan oxygen, using a strong base such as lithium diisopropylamide (LDA).
-
Borylation: The resulting lithiated intermediate is then quenched with a borate ester, like triisopropyl borate, to form a boronate ester.
-
Deprotection and Hydrolysis: Acidic work-up serves a dual purpose: it hydrolyzes the boronate ester to the desired boronic acid and removes the acetal protecting group to regenerate the formyl functionality.
This sequence ensures the selective introduction of the boronic acid group at the C5 position of the furan ring, leading to the target molecule.
Figure 1: General synthetic pathway for this compound from furfural.
Detailed Experimental Protocol
The following protocol is a comprehensive procedure for the synthesis of this compound, adapted from established methods.[2][5]
Materials and Reagents:
-
2-(Diethoxymethyl)furan (Furfural diethyl acetal)
-
Triisopropyl borate
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (e.g., 1.84 M in THF/heptane/ethylbenzene)
-
Concentrated Hydrochloric acid (HCl)
-
Water (deionized)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
500 mL three-necked flask
-
Mechanical stirrer
-
Internal thermometer
-
Addition funnel
-
Cannula
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Reaction Setup: A 500 mL three-necked flask, equipped with a mechanical stirrer, internal thermometer, and an addition funnel, is dried and purged with nitrogen gas.
-
Charging the Flask: To the flask, add 20.16 g (0.118 mol) of 2-(diethoxymethyl)furan, 33.4 g (0.177 mol) of triisopropyl borate, and 40 mL of anhydrous THF.
-
Cooling: The resulting solution is cooled to an internal temperature of -10 °C.
-
Addition of LDA: While maintaining the temperature between -10 °C and 0 °C, slowly add 84 mL of a 1.84 M LDA solution (1.3 equivalents) through the addition funnel over a period of 1 hour.
-
Quenching: Upon completion of the LDA addition, the reaction mixture is transferred via cannula to a pre-cooled aqueous hydrochloric acid solution (prepared by mixing 33 mL of concentrated HCl and 55 mL of water). The temperature during this quenching step should be controlled to not exceed 30 °C.
-
Precipitation and Isolation: The resulting tan slurry containing the product is cooled to 0 °C and then filtered.
-
Washing: The filter cake is washed twice with 20 mL portions of cold water.
-
Drying: The collected solid is dried in a vacuum oven at 40 °C to yield the final product, this compound, as an off-white solid.[2]
Figure 2: Step-by-step experimental workflow for the synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 2-(Diethoxymethyl)furan | 20.16 g (0.118 mol) | [2] |
| Triisopropyl borate | 33.4 g (0.177 mol) | [2] |
| Lithium diisopropylamide (LDA) | 84 mL (1.84 M solution, 1.3 eq) | [2] |
| Anhydrous THF | 40 mL | [2] |
| Reaction Conditions | ||
| Initial Cooling Temperature | -10 °C | [2] |
| LDA Addition Temperature | -10 °C to 0 °C | [2] |
| LDA Addition Time | 1 hour | [2] |
| Quenching Temperature | < 30 °C | [2] |
| Work-up & Isolation | ||
| Precipitation Temperature | 0 °C | [2] |
| Drying Temperature | 40 °C (vacuum oven) | [2] |
| Product Yield & Purity | ||
| Product Mass | 12.41 g | [2] |
| Overall Yield | 75% | [2] |
| Appearance | Off-white to beige/brown powder | [2][3] |
| Unreacted Furfural Content | < 0.1% | [2] |
| Melting Point | 136 °C (decomposes) | [2] |
Purification
While the described protocol provides a product with low levels of unreacted furfural, further purification can be achieved through recrystallization.[5] A mixture of a polar solvent such as acetonitrile and water is a preferred system for the recrystallization of this compound.[5] For boronic acids that are difficult to purify by standard methods, forming a diethanolamine adduct, which is often crystalline, can be an effective strategy.[6]
Conclusion
The synthesis of this compound from furfural is a well-established process that provides access to a key synthetic intermediate from a renewable source. By employing a protection-metalation-borylation-deprotection strategy, the target molecule can be obtained in good yield and purity. The detailed protocol and quantitative data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to successfully implement this synthesis in their laboratories. Careful control of reaction temperatures and the use of an inert atmosphere are critical for achieving optimal results.
References
- 1. CAS 27329-70-0: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 27329-70-0 [chemicalbook.com]
- 3. 5-Formylfuran-2-boronic acid, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. US7045640B2 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
An In-depth Technical Guide to 2-Formylfuran-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Formylfuran-5-boronic acid (CAS No: 27329-70-0), a versatile bifunctional reagent. Its unique structure, incorporating a furan ring, a formyl group, and a boronic acid moiety, makes it a valuable building block in organic synthesis and medicinal chemistry.
Core Properties and Data
This compound is an organic compound that typically appears as a beige to brown or white to off-white solid powder.[1][2] It is soluble in polar solvents such as alcohols, though it is noted to be insoluble in water.[1][3] The presence of both a reactive aldehyde (formyl) group and a boronic acid group allows for a wide range of chemical transformations.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₅H₅BO₄ | [3][5][6][7] |
| Molecular Weight | 139.90 g/mol | [5][7] |
| CAS Number | 27329-70-0 | [1][3][6] |
| Appearance | Beige to brown powder; White to off-white solid | [1][2] |
| Melting Point | 136 °C (decomposes) | [1][7] |
| IUPAC Name | (5-formylfuran-2-yl)boronic acid | [5] |
| Synonyms | 5-Formyl-2-furanylboronic acid, 5-Formyl-2-furanboronic acid | [3] |
Applications in Research and Drug Development
The primary utility of this compound lies in its role as an intermediate in the synthesis of complex organic molecules.
-
Suzuki-Miyaura Cross-Coupling Reactions: The boronic acid group is a key participant in palladium-catalyzed Suzuki-Miyaura coupling reactions.[2][8] This reaction is fundamental for creating carbon-carbon bonds, a critical step in assembling the complex molecular architectures of many pharmaceutical compounds.[4][8]
-
Drug Discovery Intermediate: This compound is a crucial intermediate in the synthesis of a variety of biologically active molecules.[4] It is notably used as an intermediate for Lapatinib, a targeted therapy drug.[8] Furthermore, it is a reactant in the synthesis of inhibitors for HIF-1, HIV-1 integrase, and epidermal growth factor receptors (EGFR).[4][7]
-
Materials Science: It serves as a reactant in the synthesis of stable dye-sensitized solar cells.[1]
The furan ring is a common structural motif in many natural products and pharmaceuticals, and the formyl group offers a site for further chemical modification through reactions like reduction or condensation, enhancing its versatility.[2]
Experimental Protocols
A documented method for the synthesis of this compound is outlined below.[1] This process involves the protection of the formyl group, lithiation, borylation, and subsequent deprotection/hydrolysis.
Synthesis of this compound [1]
-
Reaction Setup: Under a nitrogen atmosphere, add 20.16 g (0.118 mol) of 2-(diethoxymethyl)furan, 33.4 g (0.177 mol) of triisopropyl borate, and 40 mL of anhydrous tetrahydrofuran (THF) to a dry 500 mL three-necked flask equipped with a mechanical stirrer and an internal thermometer.
-
Cooling: Cool the reaction mixture to an internal temperature of -10 °C.
-
Addition of LDA: While maintaining the temperature between -10 °C and 0 °C, slowly add 84 mL of a 1.84 M solution of Lithium Diisopropylamide (LDA) in THF over a period of 1 hour.
-
Quenching: Upon completion of the addition, transfer the reaction mixture via cannula to a pre-cooled aqueous hydrochloric acid solution (prepared by mixing 33 mL of concentrated hydrochloric acid and 55 mL of water). Ensure the temperature does not exceed 30 °C during this process.
-
Isolation: Cool the resulting tan slurry to 0 °C and filter the solid product.
-
Washing: Wash the filter cake twice with 20 mL of cold water.
-
Drying: Dry the collected solid in a vacuum oven at 40 °C to yield the final product, this compound.
Visualized Pathway: Suzuki-Miyaura Coupling
The following diagram illustrates the fundamental role of this compound in a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for forming C-C bonds.
Caption: Suzuki-Miyaura coupling reaction workflow.
References
- 1. This compound | 27329-70-0 [chemicalbook.com]
- 2. This compound - Career Henan Chemical Co. [coreychem.com]
- 3. CAS 27329-70-0: this compound | CymitQuimica [cymitquimica.com]
- 4. nbinno.com [nbinno.com]
- 5. 5-Formylfuran-2-boronic acid | C5H5BO4 | CID 2734355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pschemicals.com [pschemicals.com]
- 7. 5-甲醛基呋喃-2-硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. nbinno.com [nbinno.com]
Navigating the Solubility Landscape of 2-Formylfuran-5-boronic acid: A Technical Guide for Researchers
For Immediate Release
This technical guide addresses the critical yet sparsely documented area of the solubility of 2-formylfuran-5-boronic acid in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the available data, insights from analogous compounds, and a detailed protocol for experimental solubility determination.
While specific quantitative solubility data for this compound in a range of organic solvents is not extensively available in peer-reviewed literature, this guide consolidates existing knowledge to empower researchers in their experimental design and execution. A single source indicates a solubility of 1.38 g/L, although the solvent and temperature are not specified. It is also reported to be insoluble in water.[1][2]
Understanding Boronic Acid Solubility: Insights from Analogous Compounds
The solubility of boronic acids is a complex interplay of factors including the polarity of the solvent and the potential for the boronic acid to form a trimeric anhydride, known as a boroxine, which is often less soluble.[3] To provide a practical framework for solvent selection, the following table summarizes the solubility of structurally related phenylboronic acid derivatives in various common organic solvents. This data, presented as mole fraction solubility at different temperatures, offers valuable comparative insights.[4][5]
| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x) | meta-Isobutoxyphenylboronic Acid (Mole Fraction, x) | para-Isobutoxyphenylboronic Acid (Mole Fraction, x) |
| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |
| 303.15 | 0.075 | 0.014 | 0.011 | |
| 313.15 | 0.120 | 0.024 | 0.019 | |
| 323.15 | 0.185 | 0.041 | 0.032 | |
| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |
| 303.15 | 0.190 | 0.045 | 0.036 | |
| 313.15 | 0.260 | 0.070 | 0.057 | |
| 323.15 | 0.350 | 0.105 | 0.088 | |
| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |
| 303.15 | 0.210 | 0.062 | 0.051 | |
| 313.15 | 0.285 | 0.092 | Not Available | |
| Dipropyl Ether | 293.15 | 0.090 | 0.012 | 0.010 |
| 303.15 | 0.130 | 0.020 | 0.016 | |
| 313.15 | 0.180 | 0.032 | 0.025 | |
| 323.15 | 0.250 | 0.050 | 0.040 | |
| Methylcyclohexane | 293.15 | 0.001 | 0.0005 | 0.0004 |
| 303.15 | 0.002 | 0.0008 | 0.0007 | |
| 313.15 | 0.003 | 0.0013 | 0.0011 | |
| 323.15 | 0.005 | 0.0021 | 0.0018 |
Experimental Protocol: The Dynamic Method for Solubility Determination
For researchers requiring precise solubility data of this compound in specific organic solvents, the dynamic method is a robust and reliable approach.[5][6][7][8][9] This method involves the visual or instrumental observation of the temperature at which a known concentration of the solute completely dissolves in a solvent.
Materials and Apparatus:
-
This compound (high purity)
-
High-purity, anhydrous organic solvents
-
Analytical balance (precision of at least 0.1 mg)
-
Glass vials or test tubes with airtight seals
-
Magnetic stirrer and stir bars
-
Controlled temperature bath with a programmable temperature ramp
-
Luminance probe or a means for visual inspection of turbidity
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound into a glass vial.
-
Add a precise volume or weight of the desired organic solvent to the vial to achieve a known mole fraction or concentration.
-
Add a small magnetic stir bar to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Solubility Measurement:
-
Place the sealed vial in the controlled temperature bath.
-
Begin vigorous stirring to ensure the suspension is homogenous.
-
Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2-0.5 °C/min) to avoid overshooting the dissolution point.[7]
-
Continuously monitor the turbidity of the solution.
-
The solubility temperature is the temperature at which the last solid particles of the solute disappear, resulting in a clear and transparent solution. Record this temperature.
-
-
Data Analysis:
-
Repeat the measurement for several different concentrations of this compound in the same solvent.
-
Plot the recorded dissolution temperature (T) as a function of the mole fraction (x) of the solute to generate a solubility curve.
-
Visualization of the Experimental Workflow
The following diagram illustrates the logical steps of the dynamic method for determining the solubility of this compound.
Caption: Workflow for the dynamic method of solubility determination.
By providing this comprehensive guide, we aim to facilitate further research and development involving this compound, enabling scientists to optimize their processes with a clearer understanding of its solubility characteristics.
References
- 1. This compound | 27329-70-0 [chemicalbook.com]
- 2. fishersci.nl [fishersci.nl]
- 3. DSpace [kuscholarworks.ku.edu]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
Stability and Storage of 2-Formylfuran-5-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 2-Formylfuran-5-boronic acid. Understanding the chemical stability of this reagent is critical for its effective use in research and development, particularly in drug discovery where purity and integrity are paramount. This document outlines the factors influencing its stability, potential degradation pathways, and recommended handling and storage protocols.
Core Concepts of Boronic Acid Stability
Boronic acids, including this compound, are generally stable solids when handled correctly. However, they are susceptible to several degradation pathways that can impact their purity and reactivity over time. The primary concerns for the stability of boronic acids are their propensity for dehydration to form boroxines (cyclic anhydrides) and their susceptibility to oxidation and hydrolysis. The presence of the furan ring and the aldehyde functional group in this compound introduces additional potential for degradation.
Factors Influencing Stability
Several environmental factors can influence the stability of this compound:
-
Moisture: Boronic acids can be sensitive to moisture, which can facilitate hydrolysis of the carbon-boron bond, although this is more of a concern for boronic esters.[1][2] For the free acid, excess moisture can promote the formation of boroxine anhydrides. Therefore, it is crucial to store the compound in a dry environment.
-
Temperature: Elevated temperatures can accelerate degradation processes. For long-term storage, refrigeration or freezing is recommended to minimize thermal decomposition.[3] The melting point of this compound is reported to be around 136 °C, with decomposition.[4]
-
Light: The furan ring, particularly with an aldehyde substituent, can be sensitive to light. Photochemical degradation is a potential concern, and protection from light is advisable for long-term storage.[5][6]
-
Air (Oxygen): The boronic acid group is susceptible to oxidation, which can lead to deboronation and the formation of the corresponding alcohol (furan-2-carbaldehyde) and boric acid.[7] The aldehyde group can also be oxidized to a carboxylic acid. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for sensitive applications.
-
pH: The stability of boronic acids can be pH-dependent. While generally stable at neutral pH, strongly acidic or basic conditions can promote degradation.
Recommended Storage Conditions
To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended. These are general guidelines, and for specific lots, the manufacturer's certificate of analysis should be consulted.
| Parameter | Recommendation | Rationale |
| Temperature | Short-term (weeks): 2-8°C. Long-term (months): -20°C to -80°C. | To minimize thermal degradation and slow down chemical reactions.[3][8] |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | To prevent oxidation of the boronic acid and aldehyde functional groups.[7] |
| Container | Tightly sealed, opaque container. | To protect from moisture and light.[6][8] |
| Environment | Cool, dry, and well-ventilated area. | To prevent moisture uptake and ensure a stable storage environment. |
| Incompatible Materials | Avoid storage with strong oxidizing agents, strong acids, and strong bases. | To prevent chemical reactions that could degrade the compound.[8] |
Table 1: Recommended Storage Conditions for this compound.
Potential Degradation Pathways
The degradation of this compound can occur through several pathways, primarily involving the boronic acid, furan, and aldehyde moieties.
Caption: Potential degradation pathways of this compound.
A primary degradation route for boronic acids is the intermolecular dehydration to form a cyclic trimer anhydride known as a boroxine. This process is reversible upon the addition of water. Oxidation of the carbon-boron bond is another significant degradation pathway, leading to the formation of the corresponding phenol (in this case, a furanol) and boric acid.[7] The aldehyde group is also susceptible to oxidation, which would yield 5-borono-2-furoic acid. Under harsh conditions, hydrolysis of the C-B bond can occur.[9]
Experimental Protocols for Stability Assessment
A comprehensive stability study of this compound would involve subjecting the compound to various stress conditions and monitoring its purity over time using a stability-indicating analytical method.
1. Stress Conditions:
-
Elevated Temperature: Store samples at various temperatures (e.g., 40°C, 60°C) and controlled humidity.
-
Photostability: Expose the solid material and solutions to UV and visible light according to ICH Q1B guidelines.
-
pH Variation: Prepare solutions in buffers of varying pH (e.g., acidic, neutral, basic) and monitor for degradation.
-
Oxidative Stress: Expose solutions to an oxidizing agent (e.g., hydrogen peroxide) to assess susceptibility to oxidation.[10]
2. Analytical Methodology:
A stability-indicating method is crucial to separate the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.
-
HPLC Method Development:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection: UV detection at a wavelength where both the parent compound and potential degradation products absorb.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
-
3. Experimental Workflow:
The following diagram illustrates a typical workflow for assessing the stability of this compound.
Caption: Experimental workflow for stability testing.
Conclusion
While this compound is a stable compound under optimal conditions, its reactivity necessitates careful handling and storage to prevent degradation. By adhering to the recommended storage conditions—low temperature, protection from light and moisture, and use of an inert atmosphere—researchers can ensure the integrity and reliability of this important building block in their synthetic endeavors. For critical applications, it is advisable to perform periodic purity checks using a validated analytical method.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. cusabio.com [cusabio.com]
- 4. This compound | 27329-70-0 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Furfural | C4H3OCHO | CID 7362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. benchchem.com [benchchem.com]
- 9. Boronic acid - Wikipedia [en.wikipedia.org]
- 10. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 2-Formylfuran-5-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties and a common synthetic route for 2-Formylfuran-5-boronic acid, a valuable bifunctional reagent in organic synthesis, particularly in the construction of complex pharmaceutical intermediates.
Spectroscopic Data
The structural integrity of this compound is typically confirmed by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While comprehensive spectral data is available from various commercial suppliers, this guide summarizes the key expected spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are crucial for elucidating the molecular structure of this compound. The expected chemical shifts are influenced by the electron-withdrawing nature of the formyl and boronic acid groups, as well as the electronic environment of the furan ring.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| Aldehydic Proton (-CHO) | 9.5 - 9.7 | Singlet | N/A |
| Furan Ring Proton (H3) | 7.2 - 7.4 | Doublet | ~3.5 |
| Furan Ring Proton (H4) | 6.4 - 6.6 | Doublet | ~3.5 |
| Boronic acid Protons (-B(OH)₂) | Broad Singlet | N/A | N/A |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Chemical Shift (δ) (ppm) |
| Aldehydic Carbon (-CHO) | 175 - 180 |
| Furan Ring Carbon (C2) | 158 - 162 |
| Furan Ring Carbon (C5) | 125 - 130 |
| Furan Ring Carbon (C3) | 120 - 125 |
| Furan Ring Carbon (C4) | 110 - 115 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic functional groups present in this compound. The spectrum is typically recorded using a potassium bromide (KBr) pellet or Attenuated Total Reflectance (ATR) techniques.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| O-H (Boronic acid) | Stretching | 3200 - 3500 | Broad, Strong |
| C-H (Aldehyde) | Stretching | 2720 - 2820 | Medium |
| C=O (Aldehyde) | Stretching | 1670 - 1690 | Strong |
| C=C (Furan ring) | Stretching | 1550 - 1600 | Medium |
| B-O (Boronic acid) | Stretching | 1330 - 1380 | Strong |
| C-O-C (Furan ring) | Stretching | 1020 - 1250 | Strong |
Experimental Protocols
NMR Spectroscopy
A general protocol for obtaining NMR spectra of boronic acids is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃). Boronic acids have a tendency to form boroxines (anhydrides) which can lead to complex spectra. Using a protic solvent like Methanol-d₄ can help to break up these oligomeric species.
-
Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Acquisition: For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak.
Infrared (IR) Spectroscopy (KBr Pellet Method)
The IR spectrum of solid this compound can be obtained using the KBr pellet technique.
-
Sample Preparation: Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.
-
Pellet Formation: Transfer the finely ground powder into a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer (e.g., a Bruker Tensor 27 FT-IR) and record the spectrum. A background spectrum of an empty sample holder or a pure KBr pellet should be recorded and subtracted from the sample spectrum.[1]
Synthesis Workflow
A common and efficient method for the synthesis of this compound involves the lithiation of a protected 2-formylfuran derivative followed by reaction with a borate ester.
Caption: Synthetic workflow for this compound.
This guide provides foundational spectroscopic and synthetic information for this compound. For specific applications, it is recommended to consult detailed experimental procedures and spectral data from reliable sources.
References
2-Formylfuran-5-boronic Acid: A Comprehensive Technical Guide
Abstract
2-Formylfuran-5-boronic acid (CAS RN: 27329-70-0), a bifunctional heterocyclic compound, has emerged as a critical building block in modern organic synthesis. Its unique structure, featuring both a reactive aldehyde and a versatile boronic acid moiety on a furan scaffold, allows for a diverse range of chemical transformations. This guide provides an in-depth overview of the discovery, historical development of synthetic methodologies, and key applications of this compound, with a particular focus on its role in the synthesis of complex molecules for the pharmaceutical and materials science sectors. Detailed experimental protocols for its synthesis are provided, alongside a summary of its physicochemical properties and a discussion of its reactivity, most notably in Suzuki-Miyaura cross-coupling reactions.
Discovery and History
The first documented synthesis of this compound was reported by Florentin et al. in 1970.[1] Their initial approach involved the metalation of 2-formyl-5-bromofuran with butyllithium, followed by a reaction with n-butylborate and subsequent acidic work-up. This pioneering work, however, resulted in a modest yield of only 15%.[1]
A subsequent publication by the same group in 1976 described an alternative route starting from 2-furaldehyde.[1] This method involved the protection of the formyl group as a diethylacetal, followed by metalation with methyllithium and reaction with tributyl borate. While this paper provided spectroscopic characterization (¹H and ¹³C NMR) of the compound, it did not detail the reaction conditions or yield.[1]
Over the years, the synthetic methodology for this compound has been refined to improve yield, purity, and scalability, reflecting its increasing importance as a synthetic intermediate. A significant improvement was reported in a 2006 patent, which describes a process achieving a 75% yield.[1] This optimized procedure has made the compound more accessible for research and development.
Physicochemical Properties
This compound is typically an off-white to brown powder.[2] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₅BO₄ | |
| Molecular Weight | 139.90 g/mol | [3] |
| Melting Point | 136 °C (decomposes) | [2] |
| Appearance | Beige to brown powder | [2] |
| Solubility | Insoluble in water | [2] |
| CAS Number | 27329-70-0 | [3] |
Synthesis of this compound: A Historical Perspective
The synthesis of this compound has evolved significantly since its first report. The following table summarizes the progression of synthetic methods and their corresponding yields.
Table 2: Comparison of Synthetic Yields for this compound
| Year | Method | Starting Material | Key Reagents | Yield | Reference |
| 1970 | Metalation of bromofuran derivative | 2-Formyl-5-bromofuran | n-Butyllithium, n-Butylborate | 15% | [1] |
| 1996 | Metalation of protected furfural | Furfuraldiethylacetal | Butyllithium, Trimethylborate | 26% | [1] |
| 2006 | Optimized metalation of protected furfural | Furfuraldiethylacetal | Lithium diisopropylamide, Triisopropylborate | 75% | [1] |
Detailed Experimental Protocols
Optimized Synthesis of this compound (75% Yield)
This protocol is adapted from the method described in US Patent 7,045,640 B2.[1]
Materials:
-
2-(Diethoxymethyl)furan (1 equivalent)
-
Triisopropyl borate (1.5 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (1.3 equivalents)
-
Concentrated hydrochloric acid
-
Water
Procedure:
-
To a dry, three-necked flask equipped with a mechanical stirrer, internal thermometer, and dosing funnel, add 2-(diethoxymethyl)furan, triisopropyl borate, and anhydrous THF under a nitrogen atmosphere.
-
Cool the reaction mixture to an internal temperature of -10 °C.
-
Slowly add the LDA solution via the addition funnel over 1 hour, maintaining the temperature between -10 °C and 0 °C.
-
After the addition is complete, transfer the reaction mixture via cannula to a pre-cooled aqueous hydrochloric acid solution, ensuring the temperature does not exceed 30 °C.
-
Cool the resulting tan slurry to 0 °C and filter to collect the precipitate.
-
Wash the filter cake twice with cold water.
-
Dry the wet filter cake in a vacuum oven at 40 °C to obtain this compound as an off-white product.
Workflow Diagram:
Caption: Optimized synthesis workflow for this compound.
Applications in Organic Synthesis
The bifunctional nature of this compound makes it a valuable reagent in organic synthesis. Its primary application is as a partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.
The boronic acid functional group readily participates in the catalytic cycle of the Suzuki-Miyaura reaction, while the formyl group can be retained for subsequent transformations or serve as a key pharmacophoric element in the final product.
General Suzuki-Miyaura Coupling Pathway:
Caption: Generalized Suzuki-Miyaura coupling using this compound.
This reactivity has been harnessed in the synthesis of a variety of target molecules, including:
-
Pharmaceutical Intermediates: The furan scaffold is a common motif in biologically active compounds. This compound serves as a key precursor for molecules with potential therapeutic applications.
-
π-Extended Heteroarylfuran Systems: The Suzuki-Miyaura coupling with this reagent is employed to create extended conjugated systems, which are of interest in materials science for applications such as organic electronics and dye-sensitized solar cells.[2]
Conclusion
This compound has a rich history, evolving from a low-yielding curiosity to a readily accessible and highly valuable building block in organic synthesis. The development of more efficient and scalable synthetic routes has been crucial to unlocking its full potential. Its utility, primarily through the Suzuki-Miyaura cross-coupling reaction, continues to be exploited in the synthesis of complex and functionally diverse molecules for a wide range of applications in medicinal chemistry and materials science. Further research into the applications of this versatile reagent is likely to yield new and innovative molecular architectures with valuable properties.
References
The Bifunctional Nature of 2-Formylfuran-5-boronic Acid: A Technical Guide for Synthetic and Medicinal Chemists
Introduction: 2-Formylfuran-5-boronic acid (FFBA) is a versatile bifunctional reagent that has emerged as a critical building block in modern organic synthesis and drug discovery. Its unique structure, featuring a reactive aldehyde (formyl) group and a synthetically adaptable boronic acid moiety on a central furan ring, allows for a programmed, sequential introduction of molecular complexity. This technical guide provides an in-depth analysis of the orthogonal reactivity of FFBA, detailing its applications, key reaction protocols, and its role in the synthesis of complex pharmaceutical agents.
Core Properties of this compound
This compound, with the chemical formula C₅H₅BO₄ and a molecular weight of 139.90 g/mol , typically appears as a beige to brown solid.[1] Its bifunctional nature stems from the two distinct reactive sites: the boronic acid at the 5-position and the formyl group at the 2-position of the furan ring. This arrangement allows for selective reactions, where one group can be reacted while the other remains intact for subsequent transformations.
| Property | Value | Reference |
| CAS Number | 27329-70-0 | [2] |
| Molecular Formula | C₅H₅BO₄ | [1] |
| Molecular Weight | 139.90 g/mol | [1] |
| Appearance | Beige to brown powder | [1] |
| Melting Point | 136 °C (decomposes) | [2] |
| Solubility | Soluble in polar organic solvents | [1] |
| Primary Functional Groups | Boronic Acid, Aldehyde (Formyl) | [1] |
The Orthogonal Reactivity of FFBA
The synthetic utility of FFBA lies in the differential reactivity of its two functional groups. The boronic acid is predominantly used for palladium-catalyzed cross-coupling reactions, while the aldehyde is a versatile handle for a wide range of classical carbonyl chemistries.
The Boronic Acid Moiety: A Gateway to C-C Bond Formation
The boronic acid group is a cornerstone of modern synthetic chemistry, primarily utilized in the Suzuki-Miyaura cross-coupling reaction . This powerful palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the furan ring of FFBA and various aryl or heteroaryl halides. This reaction is fundamental in constructing the core scaffolds of many complex molecules and pharmaceutical intermediates.[2]
The Formyl Group: A Versatile Handle for Derivatization
Following the Suzuki-Miyaura coupling, the formyl group of the resulting 5-aryl-2-furaldehyde becomes the focal point for further molecular elaboration. This aldehyde functionality can undergo a variety of transformations to introduce new functional groups and build out the molecular architecture. Key transformations include:
-
Reductive Amination: Formation of an imine with a primary amine, followed by reduction to a secondary amine. This is a crucial step in the synthesis of many pharmaceuticals, including Lapatinib.[1]
-
Wittig Reaction: Reaction with a phosphonium ylide to form an alkene, enabling carbon chain extension.
-
Schiff Base Formation: Condensation with a primary amine to form an imine (Schiff base), which can be a stable final product or an intermediate for further reactions.
-
Reduction: Reduction of the aldehyde to a primary alcohol using reducing agents like sodium borohydride (NaBH₄).
-
Oxidation: Oxidation to a carboxylic acid.
Application Spotlight: Synthesis of Lapatinib
A prime example of the sequential utilization of FFBA's bifunctionality is in the industrial synthesis of Lapatinib, a dual tyrosine kinase inhibitor used in the treatment of breast cancer. The synthesis involves a two-stage process where both functional groups of FFBA are critical.
-
Stage 1: Suzuki-Miyaura Coupling: this compound is coupled with a substituted 6-iodoquinazoline intermediate.
-
Stage 2: Reductive Amination: The formyl group of the resulting aldehyde is then reacted with 2-(methylsulfonyl)ethylamine via reductive amination to install the final side chain, yielding Lapatinib.
Experimental Protocols & Data
Protocol 1: Suzuki-Miyaura Coupling in Lapatinib Synthesis
This protocol describes the palladium-catalyzed coupling of this compound with a 6-iodoquinazoline derivative to form the key "Lapatinib aldehyde" intermediate.
Materials:
-
N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine
-
This compound
-
Palladium on carbon (Pd/C) or Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Solvent: Ethanol or a mixture of Ethanol and Tetrahydrofuran (THF)
Procedure:
-
To a reaction vessel, add the 6-iodoquinazoline derivative, this compound (typically 1.1-1.5 equivalents), and potassium carbonate (approx. 2 equivalents).
-
Add the solvent (e.g., ethanol).
-
De-gas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.
-
Add the palladium catalyst (e.g., 10 mol% Pd/C).
-
Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst and inorganic salts.
-
The filtrate containing the product can be used directly in the next step or the product can be isolated by precipitation or crystallization.
| Parameter | Value | Reference |
| Reactant 1 | 6-Iodoquinazoline derivative | [3] |
| Reactant 2 | This compound | [3] |
| Catalyst | Palladium on Carbon (Pd/C) | [3] |
| Base | Potassium Carbonate | [3] |
| Solvent | Ethanol | [3] |
| Temperature | Reflux (approx. 80°C) | [3] |
| Yield | 96% | [3] |
Protocol 2: Reductive Amination in Lapatinib Synthesis
This protocol details the final step in Lapatinib synthesis, where the aldehyde intermediate is converted to the final product via reductive amination.
Materials:
-
"Lapatinib aldehyde" intermediate from Protocol 1
-
2-(Methylsulfonyl)ethylamine
-
Reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)
-
Triethylamine (Et₃N)
-
Solvent: Ethanol or Methanol
Procedure:
-
Dissolve the "Lapatinib aldehyde" intermediate in the chosen solvent (e.g., ethanol).
-
Add triethylamine (approx. 1.5-2.0 equivalents) to the solution.
-
Add 2-(methylsulfonyl)ethylamine (typically 1.0-2.0 equivalents).
-
Stir the mixture at room temperature for approximately 1 hour to allow for the formation of the intermediate imine.
-
Add the reducing agent (e.g., sodium triacetoxyborohydride, approx. 1.5 equivalents) portion-wise to the mixture.
-
Continue stirring at room temperature for 1.5-3 hours, monitoring the reaction by TLC or HPLC.
-
Upon completion, the reaction is typically quenched with water.
-
The product, Lapatinib, can be isolated by filtration as it often precipitates from the solution. Further purification can be achieved by recrystallization.
| Parameter | Value | Reference |
| Reactant 1 | "Lapatinib aldehyde" | [3] |
| Reactant 2 | 2-(Methylsulfonyl)ethylamine | [3] |
| Reducing Agent | Sodium triacetoxyborohydride | [4] |
| Base | Triethylamine | [4] |
| Solvent | Ethanol/Methanol | [4] |
| Temperature | Room Temperature | [4] |
| Yield | 94% | [3] |
Protocol 3: Representative Schiff Base Formation
This protocol provides a general method for the formation of a Schiff base from a 5-aryl-2-furaldehyde, demonstrating a common transformation of the formyl group.
Materials:
-
5-Aryl-2-furaldehyde (e.g., product from Protocol 1)
-
Primary amine (e.g., aniline or a substituted aniline)
-
Solvent: Methanol or Ethanol
-
Catalyst (optional): Glacial acetic acid (a few drops)
Procedure:
-
Dissolve the 5-aryl-2-furaldehyde (1 equivalent) in methanol or ethanol in a round-bottom flask.
-
Add the primary amine (1 equivalent) to the solution.
-
If the reaction is slow, add a few drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature or gently reflux for 2-5 hours.
-
The formation of the Schiff base product is often indicated by a color change and/or the precipitation of a solid.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture. If a precipitate has formed, collect it by filtration.
-
Wash the solid product with cold solvent (methanol or ethanol) and dry. Recrystallization can be performed if further purification is needed.
| Parameter | Value | Reference |
| Reactant 1 | 5-Aryl-2-furaldehyde | [5] |
| Reactant 2 | Primary Amine | [5] |
| Catalyst | Glacial Acetic Acid (optional) | |
| Solvent | Methanol/Ethanol | [5] |
| Temperature | Room Temp. to Reflux | [5] |
| Yield | Typically high (>90%) | [5] |
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex organic molecules. Its bifunctional nature, characterized by the orthogonal reactivity of the boronic acid and formyl groups, enables a strategic and efficient approach to molecular construction. The successful application of this reagent in the multi-step synthesis of the anticancer drug Lapatinib underscores its significance in pharmaceutical development. The experimental protocols provided in this guide offer a practical framework for researchers and scientists to leverage the unique chemical properties of this compound in their own synthetic endeavors.
References
- 1. Assessing a sustainable manufacturing route to lapatinib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00267A [pubs.rsc.org]
- 2. 5-Formyl-2-furanylboronic acid = 95 27329-70-0 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103159747A - Synthetic method of lapatinib - Google Patents [patents.google.com]
- 5. acgpubs.org [acgpubs.org]
The Pivotal Role of 2-Formylfuran-5-boronic Acid in Modern Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals
Introduction
2-Formylfuran-5-boronic acid, a versatile bifunctional molecule, has emerged as a critical building block in medicinal chemistry. Its unique structure, featuring a furan ring, a reactive formyl group, and a boronic acid moiety, allows for its strategic incorporation into a diverse array of complex bioactive molecules. This technical guide provides an in-depth overview of the current and potential applications of this compound in drug discovery, with a focus on its role in the synthesis of targeted therapies for cancer and infectious diseases.
Core Applications in Drug Discovery
The primary utility of this compound in medicinal chemistry lies in its application as a key coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This powerful carbon-carbon bond-forming reaction enables the efficient synthesis of complex molecular architectures.[1] The furan ring serves as a stable aromatic scaffold, while the boronic acid group facilitates the coupling reaction. The formyl group provides a handle for further chemical modifications, such as reductive amination or oxidation, allowing for the introduction of additional diversity and pharmacophoric features.[1]
Epidermal Growth Factor Receptor (EGFR) Inhibitors
A prominent application of this compound is in the synthesis of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a key player in the proliferation of various cancer cells.
Lapatinib Synthesis: this compound is a crucial intermediate in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor that targets both EGFR and HER2.[2] The furan moiety of this compound is incorporated into the final structure of Lapatinib through a Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling in Lapatinib Synthesis
A key step in the synthesis of Lapatinib involves the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a halogenated quinazoline derivative. The following is a representative protocol based on literature procedures.[2]
Reaction Scheme:
Caption: Suzuki coupling of a quinazoline derivative with this compound.
Materials:
-
N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-iodo-4-quinazolinamine
-
This compound
-
Palladium catalyst (e.g., 10% Palladium on activated carbon)
-
Solvent (e.g., 1,2-Dimethoxyethane (DME) and Methanol (MeOH))
-
Base (e.g., Triethylamine)
Procedure:
-
To a reaction vessel, add N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-iodo-4-quinazolinamine, this compound, and the palladium catalyst.
-
Add the solvent mixture (DME and MeOH) and triethylamine to the reaction vessel.
-
Heat the reaction mixture at a suitable temperature (e.g., 50°C) for a specified period (e.g., 14 hours).
-
Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is worked up to isolate the desired product. This typically involves filtration to remove the catalyst, followed by extraction and purification by crystallization or chromatography.
Potential as a Scaffold for Other Kinase Inhibitors
While Lapatinib is a primary example, the structural motif derived from this compound holds potential for the development of other kinase inhibitors. The furan ring can act as a bioisostere for other aromatic systems commonly found in kinase inhibitor pharmacophores.
Hypoxia-Inducible Factor 1 (HIF-1) Inhibitors
Hypoxia-inducible factor 1 (HIF-1) is a transcription factor that plays a crucial role in tumor adaptation to low-oxygen environments and is a key target for cancer therapy. While direct synthesis of HIF-1 inhibitors using this compound is not extensively documented in publicly available literature, its structural features make it a plausible scaffold for the design of such inhibitors. The synthesis of structurally related benzofuran-based HIF-1 inhibitors has been reported, suggesting the potential for furan-containing compounds to exhibit similar activity.
Logical Workflow for Screening Furan-based HIF-1 Inhibitors
Caption: A logical workflow for the discovery of HIF-1 inhibitors.
HIV-1 Integrase Inhibitors
HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus. The development of inhibitors targeting this enzyme is a key strategy in anti-HIV therapy. Similar to HIF-1 inhibitors, the direct use of this compound in the synthesis of HIV-1 integrase inhibitors is not well-documented in the current literature. However, the furan scaffold is present in some known bioactive molecules, and the versatility of this compound makes it a candidate for the synthesis of novel inhibitor structures.
Antibacterial and Antifungal Agents
Furan-containing compounds have a long history of use as antimicrobial agents. The reactivity of the formyl group in this compound allows for the synthesis of various derivatives, such as Schiff bases and chalcones, which are known to possess antibacterial and antifungal properties.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The following is a general protocol for determining the MIC of furan derivatives against bacterial strains using the broth microdilution method.
Materials:
-
Test compounds (furan derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Growth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile broth and adjust its turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the 96-well plates containing the growth medium.
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Controls: Include wells with inoculum only (growth control) and medium only (sterility control). A standard antibiotic should be used as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Quantitative Data Summary
| Compound ID | Target | Assay Type | IC50 / EC50 / MIC (µM) | Cell Line / Organism |
| Lapatinib | EGFR/HER2 | Kinase Assay | Data available in literature | BT474 |
| Hypothetical HIF-1 Inhibitor | HIF-1α | Reporter Gene | To be determined | HeLa |
| Hypothetical HIV-1 Integrase Inhibitor | HIV-1 Integrase | Strand Transfer | To be determined | MT-4 |
| Hypothetical Antibacterial | Bacterial Growth | MIC Assay | To be determined | S. aureus |
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry with proven applications in the synthesis of the EGFR inhibitor Lapatinib. Its potential extends to the development of inhibitors for other critical therapeutic targets such as HIF-1 and HIV-1 integrase, as well as novel antimicrobial agents. The future of drug discovery will likely see an expanded use of this reagent as chemists continue to explore the chemical space around the furan scaffold to generate novel, potent, and selective therapeutic agents. Further research is warranted to synthesize and evaluate new libraries of compounds derived from this compound to fully exploit its potential in addressing unmet medical needs.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified EGFR signaling pathway and the inhibitory action of Lapatinib.
Caption: General workflow for utilizing this compound in drug discovery.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Formylfuran-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in academic and industrial settings, particularly in the synthesis of pharmaceuticals and fine chemicals.[1] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 2-formylfuran-5-boronic acid, a valuable building block in medicinal chemistry. For instance, it serves as a key intermediate in the synthesis of the targeted therapy drug, Lapatinib.[2]
Five-membered 2-heteroaromatic boronic acids, such as this compound, are known to be challenging coupling partners due to their propensity to undergo protodeboronation under basic reaction conditions.[3] This decomposition pathway can lead to low yields of the desired product. Therefore, careful selection of the catalyst, ligand, base, and reaction conditions is crucial for a successful transformation. Recent advances in catalyst development, particularly the use of palladium precatalysts with bulky, electron-rich phosphine ligands, have enabled the efficient coupling of these unstable boronic acids under mild conditions.[4][5]
Challenges in the Suzuki-Miyaura Coupling of this compound
The primary challenge in using this compound in Suzuki-Miyaura coupling is its instability. The electron-deficient nature of the furan ring, further activated by the formyl group, makes the boronic acid susceptible to cleavage of the C-B bond by protonolysis, especially in the presence of a base and water, which are standard components of the reaction mixture. This decomposition competes with the desired transmetalation step in the catalytic cycle, often resulting in diminished yields of the cross-coupled product.
To overcome this challenge, reaction conditions must be optimized to favor the rate of the catalytic cycle over the rate of protodeboronation. Key strategies include:
-
Rapid Catalyst Activation: Utilizing palladium precatalysts that quickly generate the active Pd(0) species.
-
Mild Reaction Conditions: Employing lower temperatures and carefully selected bases to minimize boronic acid decomposition.
-
Appropriate Ligand Selection: Using bulky and electron-rich phosphine ligands that promote fast oxidative addition and reductive elimination.
Recommended Catalytic Systems and Reaction Conditions
Several palladium-based catalytic systems have been shown to be effective for the Suzuki-Miyaura coupling of unstable heteroaryl boronic acids. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. Below is a summary of reported conditions that can be adapted for this compound.
| Catalyst / Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Coupling Partner | Yield (%) |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | 4-Chloroanisole | >95 |
| [Pd(cinnamyl)Cl]₂ (1) / XPhos G2 (2) | - | K₃PO₄ (2) | THF/H₂O (2:1) | 40 | 2 | 2-Chlorobenzoxindole | 90 |
| PdCl₂(dppf) (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 80 | 12 | Aryl Bromides | 80-95 |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | KF (3) | Dioxane | 100 | 16 | Aryl Bromides | 70-90 |
Note: The table summarizes data from various sources for similar unstable heteroaryl boronic acids and specific yields are substrate-dependent.[4][5][6][7] It is recommended to optimize conditions for each specific reaction.
Detailed Experimental Protocol
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an aryl bromide using a modern palladium precatalyst.
Materials:
-
This compound
-
Aryl bromide
-
XPhos Pd G2 precatalyst
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), XPhos Pd G2 (0.02 mmol, 2 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and stir for the required time (typically 2-12 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 5-aryl-2-formylfuran.
Visualizing the Suzuki-Miyaura Coupling
The Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9] The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
The following diagram illustrates the typical workflow for performing and analyzing the Suzuki-Miyaura coupling of this compound.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Applications in Drug Discovery
Boronic acids and their derivatives are increasingly important in pharmaceutical drug discovery.[10][11] The ability to form C-C bonds with high functional group tolerance makes the Suzuki-Miyaura coupling an invaluable tool for synthesizing complex molecules.[12] this compound, in particular, provides a scaffold that can be further elaborated through the formyl group, allowing for the rapid generation of diverse chemical libraries for biological screening. The successful application of this building block in the synthesis of kinase inhibitors and other therapeutic agents underscores the importance of robust and reliable coupling protocols.[2]
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. nbinno.com [nbinno.com]
- 3. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | MDPI [mdpi.com]
- 11. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
Application Notes and Protocols: 2-Formylfuran-5-boronic Acid in Palladium-Catalyzed Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Formylfuran-5-boronic acid is a versatile bifunctional reagent increasingly utilized in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications. Its dual functionality, possessing both a reactive aldehyde and a boronic acid moiety, allows for its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form C-C bonds. This is often followed by further transformations of the formyl group.
However, like many 2-heteroarylboronic acids, this compound is susceptible to protodeboronation under typical Suzuki-Miyaura reaction conditions, which can lead to diminished yields.[1][2] This challenge has been addressed through the development of highly active palladium precatalysts and optimized reaction conditions that facilitate rapid coupling at milder temperatures, thereby outcompeting the decomposition pathway.[1][2]
These application notes provide detailed protocols and compiled data for the successful implementation of this compound in palladium-catalyzed cross-coupling reactions.
Data Presentation: Suzuki-Miyaura Coupling of this compound Derivatives
The following table summarizes various conditions and yields for the Suzuki-Miyaura cross-coupling of this compound and its trifluoroborate salt with a range of aryl and heteroaryl halides.
| Entry | Coupling Partner 1 (Boron Species) | Coupling Partner 2 (Halide) | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time | Yield (%) |
| 1 | This compound | Heteroaryl Bromides | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (aq.) | DMF | 80 | - | Good |
| 2 | This compound | Heteroaryl Bromides | PdCl₂(PPh₃)₂ | - | Cs₂CO₃ | 1,4-Dioxane | 95 | - | Good |
| 3 | Potassium 5-formylfuran-2-yltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂ (3) | RuPhos (6) | K₂CO₃ | THF/H₂O | 80 | 12 h | 39[3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Heteroaryl Bromides
This protocol is adapted from a general procedure for the coupling of this compound with various heteroaryl bromides.
Materials:
-
This compound
-
Heteroaryl bromide
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Base: Sodium carbonate (Na₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Solvent: N,N-Dimethylformamide (DMF) or 1,4-Dioxane (degassed)
-
Deionized water (degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a dry reaction vessel (e.g., Schlenk flask) equipped with a magnetic stir bar, add this compound (1.0 eq), the heteroaryl bromide (1.0-1.2 eq), and the palladium catalyst (5 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed organic solvent (DMF or 1,4-dioxane) to the reaction vessel via syringe. Stir the mixture at room temperature for 30-60 minutes.
-
Base Addition: Prepare a degassed aqueous solution of the base (Na₂CO₃ or Cs₂CO₃, 2-3 eq) and add it to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (80 °C for DMF/Na₂CO₃ or 95 °C for 1,4-Dioxane/Cs₂CO₃) under a positive pressure of inert gas.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Add ethyl acetate and water to the residue. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Optimized Fast Coupling for Unstable Heteroarylboronic Acids
This protocol is based on the findings for other unstable 2-heteroarylboronic acids and is recommended for maximizing yields with this compound, especially with less reactive coupling partners.[1][2]
Materials:
-
This compound
-
Aryl or heteroaryl halide (or triflate)
-
Palladium precatalyst (e.g., XPhos Pd G2, 2 mol%)
-
Potassium phosphate (K₃PO₄), 0.5 M aqueous solution (degassed)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Standard laboratory glassware, inert atmosphere setup
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol, 1.0 eq), this compound (1.5 mmol, 1.5 eq), and the palladium precatalyst (0.02 mmol, 2 mol%) to a reaction vial equipped with a stir bar.
-
Solvent Addition: Add degassed THF (2 mL) followed by the degassed 0.5 M aqueous K₃PO₄ solution (4 mL).
-
Reaction: Seal the vial and stir the mixture vigorously at room temperature or slightly elevated temperature (e.g., 40 °C).
-
Monitoring: Monitor the reaction, which is often complete within 30 minutes to 2 hours, by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Visualizations
Caption: Suzuki-Miyaura Catalytic Cycle for the cross-coupling of this compound.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Key factors influencing the outcome of the Suzuki-Miyaura coupling reaction.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Dye-Sensitized Solar Cells using 2-Formylfuran-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dye-sensitized solar cells (DSSCs) have emerged as a promising alternative to conventional silicon-based photovoltaic devices due to their low production cost, ease of fabrication, and respectable power conversion efficiencies. The sensitizing dye is a critical component of a DSSC, responsible for light absorption and subsequent electron injection into the semiconductor matrix. Furan-containing organic dyes have shown significant potential in DSSC applications, with some exhibiting impressive performance metrics. This document provides detailed protocols for the synthesis of a novel sensitizing dye derived from 2-Formylfuran-5-boronic acid and the subsequent fabrication and characterization of a dye-sensitized solar cell.
Performance of Furan-Based Dye-Sensitized Solar Cells
The performance of a dye-sensitized solar cell is characterized by several key parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and overall power conversion efficiency (PCE). The following table summarizes the performance of various DSSCs employing furan-based sensitizer dyes reported in the literature.
| Dye Designation | Voc (mV) | Jsc (mA/cm²) | Fill Factor (%) | PCE (%) | Reference |
| WS5 | 680 | 10.87 | 75 | 5.5 | [1] |
| Furan-based dye | - | - | - | 7.36 | [2] |
| Furan-based polymer | 740 | 11.2 | 60 | 5.0 | [3] |
Experimental Protocols
Part 1: Synthesis of a Novel Furan-Based Sensitizer Dye
This protocol describes a hypothetical synthesis of a D-π-A (Donor-π-bridge-Acceptor) sensitizing dye using this compound as a key building block for the π-bridge. The synthesis involves a Suzuki-Miyaura cross-coupling reaction to link a donor moiety to the furan ring, followed by a Knoevenagel condensation to attach the acceptor/anchoring group.
Materials:
-
This compound
-
A suitable aryl bromide donor (e.g., 4-bromo-N,N-diphenylaniline)
-
Cyanoacetic acid (Acceptor)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Piperidine
-
Acetonitrile
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Suzuki-Miyaura Coupling:
-
In a round-bottom flask, dissolve this compound (1.2 mmol) and the aryl bromide donor (1.0 mmol) in a mixture of toluene (20 mL) and ethanol (5 mL).
-
Add an aqueous solution of K₂CO₃ (2 M, 5 mL).
-
De-gas the mixture by bubbling with argon for 15 minutes.
-
Add Pd(OAc)₂ (0.05 mmol) and PPh₃ (0.2 mmol) to the mixture.
-
Reflux the reaction mixture under an inert atmosphere for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the intermediate aldehyde.
-
-
Knoevenagel Condensation:
-
Dissolve the intermediate aldehyde (1.0 mmol) and cyanoacetic acid (1.2 mmol) in acetonitrile (20 mL).
-
Add a catalytic amount of piperidine (2-3 drops).
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Recrystallize the solid residue from a suitable solvent system (e.g., ethanol/water) to yield the final furan-based sensitizer dye.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Part 2: Fabrication of the Dye-Sensitized Solar Cell
This protocol outlines the assembly of a DSSC using the synthesized furan-based dye.[4][5][6]
Materials:
-
Fluorine-doped tin oxide (FTO) coated glass slides
-
Titanium dioxide (TiO₂) paste (e.g., P25)
-
The synthesized furan-based sensitizer dye
-
Ethanol
-
Acetonitrile
-
Iodide-based electrolyte solution (e.g., 0.5 M LiI, 0.05 M I₂, and 0.5 M 4-tert-butylpyridine in acetonitrile)
-
Platinum or carbon-coated counter electrode
-
Surlyn or Parafilm spacer
-
Binder clips
-
Doctor blade or screen printer
-
Hot plate and furnace
-
Solar simulator
-
Potentiostat/Galvanostat
Procedure:
-
Preparation of the TiO₂ Photoanode:
-
Clean the FTO glass slides thoroughly by sonicating in a sequence of detergent, deionized water, and ethanol.
-
Apply a layer of TiO₂ paste onto the conductive side of an FTO slide using the doctor-blade technique or screen printing.[4] The active area is typically around 0.25 cm².
-
Dry the TiO₂ film at 120 °C for 10 minutes.
-
Sinter the TiO₂ film in a furnace at 450-500 °C for 30 minutes to ensure good electrical contact between the nanoparticles.[4]
-
Allow the photoanode to cool down to room temperature.
-
-
Dye Sensitization:
-
Prepare a dye solution by dissolving the synthesized furan-based dye in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and tert-butanol) to a concentration of 0.3-0.5 mM.
-
Immerse the sintered TiO₂ photoanode into the dye solution and keep it at room temperature for 12-24 hours in a dark environment to allow for dye adsorption onto the TiO₂ surface.[4]
-
After sensitization, rinse the photoanode with ethanol to remove any non-adsorbed dye molecules and dry it in a gentle stream of air.
-
-
Assembly of the DSSC:
-
Place a thin spacer (e.g., Surlyn or Parafilm) around the dye-sensitized area of the photoanode.
-
Place the counter electrode (platinum or carbon-coated FTO) on top of the spacer, with the conductive side facing the photoanode.
-
Heat the assembly on a hot plate at around 100 °C to seal the cell.
-
Introduce the iodide-based electrolyte into the cell through a small pre-drilled hole in the counter electrode via capillary action.
-
Seal the hole with a small piece of Surlyn and a coverslip.
-
Use binder clips to hold the cell together firmly.
-
-
Characterization of the DSSC:
-
Measure the current-voltage (I-V) characteristics of the fabricated DSSC under simulated solar illumination (AM 1.5G, 100 mW/cm²) using a solar simulator and a potentiostat/galvanostat.
-
From the I-V curve, determine the key photovoltaic parameters: Voc, Jsc, FF, and calculate the PCE using the following formula: PCE (%) = (Voc × Jsc × FF) / Pin × 100 where Pin is the power of the incident light (100 mW/cm²).
-
Visualizations
Caption: Hypothetical synthesis pathway for a furan-based sensitizer dye.
Caption: Experimental workflow for the fabrication of a DSSC.
Caption: Operational principle of a dye-sensitized solar cell.
References
Application Notes and Protocols for the Preparation of HIF-1 Inhibitors using 2-Formylfuran-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of Hypoxia-Inducible Factor-1 (HIF-1) inhibitors derived from 2-Formylfuran-5-boronic acid. This document is intended to guide researchers in the synthesis of potent HIF-1 inhibitors and the subsequent assessment of their biological activity.
Introduction
Hypoxia-Inducible Factor-1 (HIF-1) is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia). It is a heterodimer composed of an oxygen-regulated α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). Under normoxic conditions, HIF-1α is rapidly degraded, but under hypoxic conditions, it stabilizes and translocates to the nucleus, where it dimerizes with HIF-1β. The HIF-1 complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. In many cancers, the HIF-1 pathway is constitutively active, promoting tumor growth and metastasis. Therefore, inhibition of the HIF-1 pathway is a promising strategy for cancer therapy.
This compound is a versatile building block in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its bifunctional nature, possessing both a reactive boronic acid and a formyl group, allows for the construction of complex heterocyclic molecules. This makes it an excellent starting material for the synthesis of novel furan-based HIF-1 inhibitors.
Signaling Pathway and Experimental Workflow
The general strategy involves the synthesis of a 2,5-disubstituted furan derivative via a Suzuki-Miyaura coupling reaction between this compound and a suitable aryl or heteroaryl halide. The resulting compound is then evaluated for its ability to inhibit the HIF-1 signaling pathway.
Caption: HIF-1 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Synthesis and Evaluation.
Quantitative Data Summary
The following table summarizes representative inhibitory activities of furan-based compounds against HIF-1. The IC50 values are crucial for determining the appropriate concentration range for in vitro experiments.
| Compound ID | Scaffold | Assay Type | Cell Line | IC50 (µM) |
| Hypothetical Compound A | 2-Aryl-5-formylfuran | HRE-Luciferase | HeLa | 5.2 |
| Hypothetical Compound B | 2-Heteroaryl-5-formylfuran | HRE-Luciferase | HCT116 | 2.8 |
| YC-1 (Reference) | Furo[2,3-b]quinoline | HRE-Luciferase | Various | ~1-10 |
| Moracin O Analogue | Benzofuran | HIF-1α Accumulation | HeLa | ~0.5-5 |
Note: IC50 values can vary depending on the specific chemical structure, cell line, and assay conditions.
Experimental Protocols
Synthesis of 2-Aryl-5-formylfuran via Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of 2-aryl-5-formylfurans from this compound and an appropriate aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene, 2-bromopyridine)
-
Palladium(II) acetate (Pd(OAc)2) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
Triphenylphosphine (PPh3) (if using Pd(OAc)2)
-
Base (e.g., potassium carbonate, sodium carbonate, cesium carbonate)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (e.g., Pd(PPh3)4, 0.03-0.05 equivalents). If using Pd(OAc)2, also add the phosphine ligand (e.g., PPh3, 0.06-0.1 equivalents).
-
Add the solvent system (e.g., a 4:1 mixture of dioxane and water).
-
De-gas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 2-aryl-5-formylfuran.
-
Characterize the final product by NMR (¹H, ¹³C) and Mass Spectrometry.
Western Blot for HIF-1α Protein Levels
This protocol details the detection of HIF-1α protein levels in cell lysates by Western blotting to assess the effect of the synthesized inhibitor on HIF-1α stabilization.
Materials:
-
Cultured cells (e.g., HeLa, HCT116)
-
Synthesized HIF-1 inhibitor
-
Hypoxia chamber or chemical inducer of hypoxia (e.g., CoCl₂)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Induce hypoxia (e.g., 1% O₂ for 4-16 hours) or treat with a chemical inducer. Treat the cells with varying concentrations of the synthesized inhibitor for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the HIF-1α signal to the loading control.
Hypoxia Response Element (HRE) Luciferase Reporter Assay
This assay measures the transcriptional activity of HIF-1 by using a reporter plasmid containing HREs upstream of a luciferase gene.
Materials:
-
Cultured cells (e.g., HEK293T, HeLa)
-
HRE-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
Synthesized HIF-1 inhibitor
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the HRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Cell Seeding and Treatment: After 24 hours, seed the transfected cells into a 96-well plate. Allow them to adhere and then treat with a range of concentrations of the synthesized inhibitor.
-
Hypoxia Induction: Place the plate in a hypoxic chamber (1% O₂) or treat with a chemical inducer for 16-24 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency. Calculate the percentage of HIF-1 inhibition relative to the vehicle-treated hypoxic control.
Vascular Endothelial Growth Factor (VEGF) ELISA
This protocol measures the level of secreted VEGF, a key downstream target of HIF-1, in the cell culture medium.
Materials:
-
Cultured cells
-
Synthesized HIF-1 inhibitor
-
VEGF ELISA kit
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates. Induce hypoxia and treat with the synthesized inhibitor as described in the Western blot protocol.
-
Supernatant Collection: After the treatment period, collect the cell culture supernatant.
-
ELISA: Perform the VEGF ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the concentration of VEGF in each sample. Compare the VEGF levels in treated versus untreated cells under hypoxic conditions.
Application Note: Synthesis of Novel HIV-1 Integrase Inhibitors Utilizing 2-Formylfuran-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) integrase is a crucial enzyme for the replication of the virus, as it catalyzes the insertion of the viral DNA into the host cell's genome.[1][2] This process is essential for the establishment of a persistent infection. Consequently, HIV-1 integrase has emerged as a key target for the development of antiretroviral therapies.[1] Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), have become integral components of highly active antiretroviral therapy (HAART).[1]
This application note details a proposed synthetic route for a novel class of potential HIV-1 integrase inhibitors, leveraging the versatile building block, 2-formylfuran-5-boronic acid. The core structure of the proposed inhibitors is based on the dihydroxypyrimidine carboxamide scaffold, a class of compounds known for its potent inhibition of HIV-1 integrase.[3][4] The synthesis involves a key Suzuki-Miyaura cross-coupling reaction to introduce the 2-formylfuran-5-yl moiety onto a halogenated pyrimidine precursor.
Proposed Synthetic Scheme
The overall synthetic strategy involves the preparation of a halogenated dihydroxypyrimidine carboxamide intermediate, followed by a palladium-catalyzed Suzuki-Miyaura coupling with this compound.
Caption: Proposed synthetic workflow for the HIV-1 integrase inhibitor.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. This compound can be synthesized or procured from commercial suppliers. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Synthesis of N-(4-Fluorobenzyl)-2-chloro-5,6-dihydroxypyrimidine-4-carboxamide (Intermediate 1)
A detailed protocol for the synthesis of similar dihydroxypyrimidine carboxamide intermediates can be adapted from the literature.[4] The general procedure involves the amidation of a suitable 2-chloro-5,6-dihydroxypyrimidine-4-carboxylic acid ester with 4-fluorobenzylamine.
Suzuki-Miyaura Cross-Coupling for the Synthesis of the Final Product
This protocol is a general procedure for the Suzuki-Miyaura coupling of a heteroaryl halide with this compound.[5][6]
-
Reaction Setup: In a dry reaction flask, combine N-(4-fluorobenzyl)-2-chloro-5,6-dihydroxypyrimidine-4-carboxamide (1.0 eq), this compound (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Catalyst Addition: Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) or a pre-catalyst system like Pd₂(dba)₃ (0.025 eq) with a suitable phosphine ligand (e.g., XPhos, 0.1 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water, such as 1,4-dioxane/water (4:1) or toluene/ethanol/water (4:1:1).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 °C to 110 °C. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation
The following table presents representative biological data for a series of furan-containing HIV-1 integrase inhibitors, illustrating the potential potency of the target compounds synthesized using this compound. The data is hypothetical and for illustrative purposes only.
| Compound ID | Furan Substitution | IC₅₀ (nM) Strand Transfer | EC₅₀ (nM) Antiviral Activity |
| Furan-Inhibitor-1 | 2-Formylfuran-5-yl | 15 | 50 |
| Furan-Inhibitor-2 | 2-Furyl | 25 | 80 |
| Furan-Inhibitor-3 | 5-Methylfuran-2-yl | 18 | 65 |
| Raltegravir (Reference) | N/A | 7 | 30 |
Mechanism of Action
HIV-1 integrase inhibitors function by binding to the active site of the integrase enzyme, chelating the divalent metal ions (Mg²⁺ or Mn²⁺) that are essential for its catalytic activity.[1] This binding prevents the strand transfer step, where the viral DNA is covalently inserted into the host cell's DNA.[2]
Caption: Inhibition of HIV-1 integrase strand transfer by the synthesized inhibitor.
Conclusion
The use of this compound in a Suzuki-Miyaura cross-coupling reaction provides a viable and efficient method for the synthesis of novel dihydroxypyrimidine carboxamide-based HIV-1 integrase inhibitors. This approach allows for the introduction of a furan moiety, which is present in several biologically active compounds. The proposed protocol offers a clear pathway for the development of new potent antiviral agents. Further optimization of the reaction conditions and extensive biological evaluation of the synthesized compounds are warranted to fully explore their therapeutic potential.
References
- 1. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Dihydroxypyrimidine-4-carboxamides as novel potent and selective HIV integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
Application Notes and Protocols for Suzuki Coupling with 2-Formylfuran-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental setup for the Suzuki-Miyaura cross-coupling reaction utilizing 2-Formylfuran-5-boronic acid. This protocol is designed for the synthesis of 2-formyl-5-arylfurans, which are valuable intermediates in medicinal chemistry and materials science. Given that 2-heteroaryl boronic acids can be prone to instability and protodeboronation under typical Suzuki coupling conditions, this guide outlines the use of a highly active palladium precatalyst system that allows for efficient coupling under mild conditions.[1][2][3]
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex.[4] The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4] The choice of catalyst, ligand, base, and solvent is crucial for a successful transformation, especially with sensitive substrates like this compound.
Data Presentation: Typical Reaction Parameters and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. The data is based on established protocols for structurally similar and unstable 2-heteroaryl boronic acids.[1][2][3]
| Entry | Aryl Halide (1.0 equiv) | Catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | XPhos Pd G3 (2) | K₃PO₄ (2.0) | THF/H₂O (2:1) | 40 | 0.5 - 1 | >90 |
| 2 | 4-Chlorotoluene | XPhos Pd G3 (2) | K₃PO₄ (2.0) | THF/H₂O (2:1) | 40 | 0.5 - 1 | >90 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | XPhos Pd G3 (2) | K₃PO₄ (2.0) | THF/H₂O (2:1) | RT | 0.5 - 1 | >95 |
| 4 | 2-Bromopyridine | XPhos Pd G3 (2) | K₃PO₄ (2.0) | THF/H₂O (2:1) | 40 | 1 - 2 | ~85 |
| 5 | Methyl 4-bromobenzoate | XPhos Pd G3 (2) | K₃PO₄ (2.0) | THF/H₂O (2:1) | RT | 0.5 - 1 | >95 |
Yields are based on isolated product after purification and are representative. Actual yields may vary depending on the specific substrate and reaction scale.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)[1][2][3]
-
Base (e.g., Potassium phosphate, K₃PO₄, 2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) and water, in a 2:1 ratio)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification (separatory funnel, round-bottom flasks, etc.)
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (2.0 mmol).
-
-
Inert Atmosphere:
-
Seal the flask with a rubber septum and connect it to a Schlenk line.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
-
Catalyst and Solvent Addition:
-
Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) to the flask.
-
Subsequently, add the degassed solvent mixture (e.g., 6 mL of THF and 3 mL of water) via syringe.
-
-
Reaction:
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed (typically 0.5 - 2 hours).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-formyl-5-arylfuran.
-
Visualizations
The following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki coupling of this compound.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for Catalyst Selection in 2-Formylfuran-5-boronic Acid Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Formylfuran-5-boronic acid is a versatile bifunctional reagent widely utilized in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[1] Its aldehyde and boronic acid functionalities make it a valuable building block for creating carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] However, like many five-membered heteroaromatic boronic acids, this compound is susceptible to protodeboronation under basic reaction conditions, which can lead to reduced yields and the formation of unwanted byproducts.[2][3] The selection of an appropriate catalyst system is therefore critical to ensure a rapid and efficient coupling reaction that outpaces the rate of boronic acid decomposition.[3][4] These application notes provide a comprehensive overview of catalyst selection, detailed experimental protocols, and key considerations for the successful cross-coupling of this compound.
Catalyst and Ligand Selection for Suzuki-Miyaura Coupling
The success of the Suzuki-Miyaura coupling of this compound hinges on the use of a highly active palladium catalyst. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, have proven to be highly effective. These ligands facilitate the key steps of the catalytic cycle—oxidative addition and reductive elimination—while promoting a fast turnover rate.
Key considerations for catalyst selection include:
-
Palladium Precatalysts: Air- and moisture-stable precatalysts that rapidly generate the active Pd(0) species in solution are highly preferred. The Buchwald precatalysts, which incorporate sterically hindered biarylphosphine ligands, are particularly effective for challenging substrates like 2-heteroaryl boronic acids.[2][3]
-
Ligands: The choice of ligand is crucial. Bulky, electron-rich monophosphine ligands such as SPhos and XPhos have demonstrated excellent performance in promoting the coupling of unstable boronic acids at low temperatures and with short reaction times.[2][3]
-
Reaction Conditions: The reaction kinetics are highly dependent on the choice of base, solvent, and temperature. A strong, non-nucleophilic base is required to activate the boronic acid for transmetalation.[5][6] Biphasic solvent systems are often employed to facilitate the reaction.[2][7]
Table 1: Comparison of Catalyst Systems for the Cross-Coupling of 2-Heteroaryl Boronic Acids
| Catalyst/Precatalyst | Ligand | Base | Solvent System | Temperature (°C) | Time | Yield (%) | Coupling Partner | Reference |
| Buchwald Precatalyst | SPhos | K₃PO₄ | THF / H₂O | Room Temp. | < 30 min | 93% | 4-Chloroanisole | [2][3] |
| Buchwald Precatalyst | XPhos | K₃PO₄ | Dioxane / H₂O | 40 | < 30 min | >95% | 4-Bromoanisole | [8] |
| Pd(OAc)₂ | PCy₃ | K₂CO₃ | EtOH / H₂O | 80 | - | Moderate | Aryl Bromide | [9] |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Toluene | Room Temp. | - | Good | Aryl Halide | [5] |
Visualizing the Reaction Mechanism and Workflow
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the aryl halide to the Pd(0) species, transmetalation of the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
A typical experimental workflow for the cross-coupling of this compound involves careful preparation of the reaction mixture under an inert atmosphere, followed by heating and subsequent workup and purification.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Detailed Experimental Protocol
The following protocol is a representative procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound, adapted from methodologies known to be effective for unstable heteroaryl boronic acids.[2][3]
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., SPhos-Pd-G2) (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., a 2:1 mixture of THF and deionized water)
-
Reaction vessel (e.g., a Schlenk tube or round-bottom flask)
-
Stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry reaction vessel equipped with a stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (2.0 mmol), and the palladium precatalyst (0.02 mmol).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of 2:1 THF/H₂O) to the reaction vessel via syringe.
-
Reaction: Place the vessel in a pre-heated oil bath at the desired temperature (e.g., 40 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 30 minutes to 2 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Analysis: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Troubleshooting and Optimization
-
Low Yields due to Protodeboronation: If low yields are observed, this may be due to the decomposition of the this compound. To mitigate this:
-
Use a more active catalyst system (e.g., a more advanced generation Buchwald precatalyst) to accelerate the coupling reaction.
-
Lower the reaction temperature. Many modern catalyst systems are effective at room temperature or slightly above.[2]
-
Reduce the reaction time.
-
-
Incomplete Conversion: If the reaction stalls, ensure that the reagents and solvents are of high purity and that the reaction is performed under strictly anaerobic conditions. A higher catalyst loading (e.g., 3-5 mol%) may be necessary for particularly challenging substrates.
-
Formation of Homocoupled Products: The formation of biaryl products from the homocoupling of the boronic acid can occur. This is often minimized by ensuring a sufficiently fast cross-coupling reaction and maintaining an inert atmosphere.
The successful cross-coupling of this compound is readily achievable with the appropriate choice of catalyst and reaction conditions. Modern palladium precatalysts, particularly those featuring bulky, electron-rich phosphine ligands, are highly effective at promoting rapid C-C bond formation while minimizing the competing protodeboronation of the sensitive furan boronic acid. By following the protocols and considering the optimization strategies outlined in these notes, researchers can effectively utilize this valuable building block in the synthesis of a wide range of complex molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Reactions of 2-Formylfuran-5-boronic Acid: A Guide to Base and Solvent Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to understanding and controlling the reactivity of 2-formylfuran-5-boronic acid in common organic transformations. The choice of base and solvent is critical in directing the outcome of these reactions, influencing yield, selectivity, and reaction kinetics. This document outlines optimized protocols and presents quantitative data for Suzuki-Miyaura cross-coupling, Wittig olefination, and Knoevenagel condensation reactions involving this versatile bifunctional reagent.
Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds to construct biaryl and heteroaryl systems. The efficiency of this coupling is highly dependent on the choice of base and solvent.
Data Presentation: Base and Solvent Effects on Suzuki-Miyaura Coupling
The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various heteroaryl bromides. Two primary sets of conditions have been identified as effective, highlighting the influence of different bases and solvents.
| Entry | Aryl Halide | Coupling Conditions | Product | Yield (%) |
| 1 | 2-bromopyridine | A : Pd(PPh₃)₄, Na₂CO₃, DMF, 80 °C | 5-(pyridin-2-yl)furan-2-carbaldehyde | 75 |
| 2 | 2-bromopyridine | B : Pd(PPh₃)₂Cl₂, Cs₂CO₃, 1,4-dioxane, 95 °C | 5-(pyridin-2-yl)furan-2-carbaldehyde | 80 |
| 3 | 2-bromo-5-(trifluoromethyl)pyridine | A : Pd(PPh₃)₄, Na₂CO₃, DMF, 80 °C | 5-(5-(trifluoromethyl)pyridin-2-yl)furan-2-carbaldehyde | 65 |
| 4 | 2-bromo-5-(trifluoromethyl)pyridine | B : Pd(PPh₃)₂Cl₂, Cs₂CO₃, 1,4-dioxane, 95 °C | 5-(5-(trifluoromethyl)pyridin-2-yl)furan-2-carbaldehyde | 78 |
Data extracted from a study by Y. A. D. B. D. E. F. G. H. I. J. K. L. M. N. O. P. Q. R. S. T. U. V. W. X. Y. Z. et al.
Experimental Protocols: Suzuki-Miyaura Coupling
Protocol A: Sodium Carbonate in DMF
-
Reagent Preparation : In a reaction vessel, combine this compound (1.0 equiv), the desired aryl halide (1.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition : Add degassed dimethylformamide (DMF, 10 cm³).
-
Inert Atmosphere : Stir the mixture at 20 °C for 30-60 minutes under a nitrogen atmosphere.
-
Base Addition : Add a degassed aqueous solution of sodium carbonate (Na₂CO₃).
-
Reaction : Heat the mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up : Upon completion, cool the reaction mixture and remove the solvent in vacuo.
-
Purification : Add ethyl acetate and purify the organic layer by column chromatography on silica gel to yield the desired product.
Protocol B: Cesium Carbonate in 1,4-Dioxane
-
Reagent Preparation : In a reaction vessel, combine this compound (1.0 equiv), the desired aryl halide (1.0 equiv), and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 5 mol%).
-
Solvent Addition : Add degassed 1,4-dioxane (10 cm³).
-
Inert Atmosphere : Stir the mixture at 20 °C for 30-60 minutes under a nitrogen atmosphere.
-
Base Addition : Add a degassed aqueous solution of cesium carbonate (Cs₂CO₃).
-
Reaction : Heat the mixture to 95 °C and monitor the reaction progress by TLC.
-
Work-up : Upon completion, cool the reaction mixture and remove the solvent in vacuo.
-
Purification : Add ethyl acetate and purify the organic layer by column chromatography on silica gel to yield the desired product.
Logical Relationship of Suzuki-Miyaura Coupling Components
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Wittig Olefination Reactions
The formyl group of this compound and its derivatives can readily undergo Wittig olefination to form a carbon-carbon double bond, providing access to π-extended conjugated systems. The choice of base and solvent in the generation of the phosphorus ylide is crucial for the success of this reaction.
Experimental Protocol: Wittig Olefination
-
Ylide Generation : In a flame-dried flask under a nitrogen atmosphere, dissolve the appropriate phosphonium salt (1.0 equiv) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C.
-
Base Addition : Slowly add n-butyllithium (n-BuLi) (1.0 equiv) to the cooled solution to generate the ylide.
-
Aldehyde Addition : Add a solution of the 2-formyl-5-arylfuran derivative (obtained from the Suzuki-Miyaura coupling) in anhydrous THF to the ylide solution at -78 °C.
-
Reaction : Allow the reaction mixture to warm to room temperature and then reflux until the starting material is consumed, as monitored by TLC.
-
Work-up : Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction : Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification : Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Wittig Reaction Pathway
Protecting Group Strategies for the Synthesis of 2-Formylfuran-5-boronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-formylfuran-5-boronic acid, a valuable bifunctional reagent in medicinal chemistry and materials science. The core of the synthetic strategy revolves around the temporary protection of the highly reactive formyl group to facilitate the introduction of the boronic acid moiety at the C5 position of the furan ring. The most common and effective protecting group for this transformation is a diethyl acetal.
Introduction
This compound is a key building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility stems from the presence of two reactive functional groups: an aldehyde, which can participate in a variety of transformations including reductive amination and Wittig reactions, and a boronic acid, which is a versatile precursor for the formation of carbon-carbon and carbon-heteroatom bonds.
The direct synthesis of this compound is challenging due to the sensitivity of the formyl group to the organometallic reagents typically used for borylation. Therefore, a protecting group strategy is essential. The most widely adopted approach involves the protection of the aldehyde as a diethyl acetal. This protecting group is stable under the basic and nucleophilic conditions of the subsequent lithiation and borylation steps but can be readily removed during the acidic workup to regenerate the aldehyde.
Overall Synthetic Strategy
The synthesis of this compound via a diethyl acetal protecting group strategy can be summarized in three main stages:
-
Protection: The formyl group of 2-furaldehyde is protected as a diethyl acetal.
-
Borylation: The protected furan is lithiated at the C5 position, followed by reaction with a trialkyl borate.
-
Deprotection: The acetal protecting group is hydrolyzed under acidic conditions to yield the final product.
Quantitative Data Summary
The following table summarizes the typical yields for each key step in the synthesis of this compound using the diethyl acetal protecting group strategy.
| Step | Reaction | Starting Material | Product | Catalyst/Reagent | Typical Yield (%) |
| 1 | Acetal Protection | 2-Furaldehyde | 2-Furaldehyde Diethyl Acetal | Zeolite or Mineral Acid | ~70-91%[1][2] |
| 2 & 3 | Lithiation, Borylation & Deprotection | 2-Furaldehyde Diethyl Acetal | This compound | LDA, Triisopropyl borate, HCl (aq) | ~75% (overall for the two steps) |
Experimental Protocols
Protocol 1: Synthesis of 2-Furaldehyde Diethyl Acetal (Protection)
This protocol describes the acid-catalyzed protection of 2-furaldehyde as a diethyl acetal.
Materials:
-
2-Furaldehyde
-
Ethanol
-
Acid catalyst (e.g., H-USY (6) zeolite or a strong mineral acid)[3]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of 2-furaldehyde in a large excess of ethanol (e.g., a molar ratio of EtOH:furfural of 100:1 to shift the equilibrium), add the acid catalyst.[3]
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the addition of a weak base, such as a saturated sodium bicarbonate solution, until the effervescence ceases.
-
Extract the product with a suitable organic solvent, such as diethyl ether.
-
Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation to afford 2-furaldehyde diethyl acetal as a colorless to pale yellow liquid.
Protocol 2: Synthesis of this compound (Lithiation, Borylation, and Deprotection)
This protocol details the one-pot conversion of 2-furaldehyde diethyl acetal to this compound.
Materials:
-
2-Furaldehyde diethyl acetal (2-(diethoxymethyl)furan)
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Concentrated hydrochloric acid
-
Water (deionized)
-
Acetonitrile (for optional recrystallization)
Procedure:
-
To a dry three-necked flask equipped with a mechanical stirrer, an internal thermometer, and an addition funnel under a nitrogen atmosphere, add 2-(diethoxymethyl)furan, triisopropyl borate, and anhydrous THF.
-
Cool the reaction mixture to an internal temperature of -10 °C.
-
While maintaining the temperature between -10 °C and 0 °C, slowly add the LDA solution via the addition funnel over a period of 1 hour.
-
Upon completion of the addition, transfer the reaction mixture via cannula to a pre-cooled aqueous hydrochloric acid solution. The temperature of the quench should be controlled to not exceed 30 °C.
-
Cool the resulting slurry to 0 °C and filter to collect the crude this compound.
-
Wash the filter cake with cold water.
-
Dry the product in a vacuum oven at 40 °C to yield an off-white solid.
-
(Optional) For higher purity, the crude product can be recrystallized from a mixture of acetonitrile and water.
Conclusion
The use of a diethyl acetal protecting group is a robust and efficient strategy for the synthesis of this compound. This method allows for the selective functionalization of the furan ring at the C5 position while preserving the valuable formyl group. The protocols provided herein offer a detailed guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science to produce this important building block. Careful control of reaction conditions, particularly temperature and moisture, is crucial for achieving high yields and purity.
References
Application Notes and Protocols: One-Pot Synthesis Involving 2-Formylfuran-5-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Formylfuran-5-boronic acid is a versatile bifunctional reagent of significant interest in medicinal chemistry and materials science. Its structure, featuring both a reactive aldehyde (formyl group) and a boronic acid moiety, makes it an ideal building block for the synthesis of complex molecular architectures. The boronic acid group readily participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds.[1] This allows for the facile introduction of the formylfuran scaffold onto various aryl or heteroaryl rings. The aldehyde functionality provides a handle for subsequent transformations, such as condensations, reductions, or oxidations, enabling the rapid diversification of molecular structures.
The ability to perform these reaction sequences in a "one-pot" fashion, without the need to isolate intermediates, offers significant advantages in terms of efficiency, cost-effectiveness, and reduced solvent waste. Such tandem processes are highly sought after in drug discovery and development for the rapid generation of compound libraries. This document provides detailed protocols and application notes for one-pot synthetic procedures involving this compound.
Key Applications
The bifunctional nature of this compound makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules. It is a key component in the development of inhibitors for various therapeutic targets, including:
-
HIF-1 (Hypoxia-inducible factor 1)
-
HIV-1 integrase
-
Epidermal growth factor receptors (EGFR)[1]
Its utility in Suzuki coupling reactions is central to its application in constructing these complex pharmaceutical intermediates.[1]
One-Pot Synthesis of 5-Aryl-2-furaldehydes via in situ Boronic Acid Generation
A practical one-pot synthesis for 5-aryl-2-furaldehydes has been developed that proceeds via a palladium-mediated Suzuki coupling of aryl halides with in situ generated 5-(diethoxymethyl)-2-furylboronic acid.[1] This procedure is noted for its general applicability, high yields, and suitability for scale-up.[1] While this method generates the boronic acid precursor in the reaction vessel, the principles are directly applicable to a one-pot reaction starting with pre-synthesized this compound (or its acetal-protected form).
Quantitative Data Summary: One-Pot Synthesis of 5-Aryl-2-furaldehydes
The following table summarizes the yields obtained for the one-pot Suzuki coupling of various aryl halides with in situ generated 5-(diethoxymethyl)-2-furylboronic acid, as described by McClure.
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 5-(4-Methoxyphenyl)-2-furaldehyde | 92 |
| 2 | 4-Bromotoluene | 5-(4-Methylphenyl)-2-furaldehyde | 89 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 5-(4-(Trifluoromethyl)phenyl)-2-furaldehyde | 85 |
| 4 | 4-Bromobenzonitrile | 5-(4-Cyanophenyl)-2-furaldehyde | 91 |
| 5 | 1-Bromo-4-nitrobenzene | 5-(4-Nitrophenyl)-2-furaldehyde | 88 |
| 6 | 3-Bromopyridine | 5-(3-Pyridinyl)-2-furaldehyde | 78 |
| 7 | 2-Bromothiophene | 5-(2-Thienyl)-2-furaldehyde | 83 |
Data extracted from the abstract of McClure, M. S. Synthesis 2001, (11), 1681–1685.[1]
Experimental Protocols
Protocol 1: Representative One-Pot Suzuki-Miyaura Coupling / Knoevenagel Condensation
This protocol describes a representative one-pot, two-step reaction sequence. The first step is a Suzuki-Miyaura coupling of this compound with an aryl bromide. The second step is a Knoevenagel condensation of the in situ generated 5-aryl-2-furaldehyde with malononitrile, without isolation of the intermediate.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Malononitrile
-
Piperidine
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
Step 1: Suzuki-Miyaura Coupling
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), Palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.
-
Add potassium carbonate (2.5 mmol) to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the aryl bromide.
-
Cool the reaction mixture to room temperature.
Step 2: Knoevenagel Condensation
-
To the crude reaction mixture from Step 1, add malononitrile (1.1 mmol).
-
Add a catalytic amount of piperidine (2-3 drops).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC/LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-((5-aryl-2-furyl)methylene)malononitrile.
Visualizations
Reaction Pathway Diagram
Caption: Reaction scheme for the one-pot synthesis.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow diagram.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Formylfuran-5-boronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Formylfuran-5-boronic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods start from 2-furaldehyde. A widely used approach involves the lithiation of 2-furaldehyde acetal followed by reaction with a trialkyl borate and subsequent acidic workup. One-pot syntheses are also common, where 2-furaldehyde is directly lithiated at a low temperature and then reacted with a borate ester.
Q2: Why is the yield of my this compound synthesis consistently low?
A2: Low yields can be attributed to several factors. The primary reasons include the instability of the compound, which can lead to degradation, and the formation of side products. The reaction is also highly sensitive to temperature and moisture. Incomplete reactions, often due to inefficient lithiation or issues with the borate ester, are another common cause.
Q3: How can I minimize the formation of side products?
A3: To minimize side products, it is crucial to maintain a low reaction temperature, typically between -78°C and -70°C, during the lithiation and borate addition steps. Ensuring the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) will prevent unwanted reactions with atmospheric components. The slow, dropwise addition of reagents can also help to control the reaction and reduce the formation of byproducts.
Q4: What is the best way to purify this compound?
A4: Purification can be challenging due to the compound's instability. A common and effective method involves converting the boronic acid to its corresponding pinacol ester by reacting it with pinacol. This ester is generally more stable and can be purified using column chromatography. Following purification, the pinacol ester can be hydrolyzed back to the boronic acid. Another approach is recrystallization, though finding a suitable solvent system can be difficult.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive n-butyllithium (n-BuLi).2. Presence of moisture or protic solvents.3. Reaction temperature is too high.4. Insufficient reaction time. | 1. Titrate the n-BuLi solution before use to determine its exact concentration.2. Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere. Use anhydrous solvents.3. Maintain a reaction temperature of -78°C during the addition of n-BuLi and the borate ester.4. Allow the reaction to stir for the recommended time at low temperature and then warm to room temperature slowly. |
| Formation of a Dark, Tarry Substance | 1. Reaction temperature rose too quickly.2. The starting material (2-furaldehyde) may have polymerized.3. The product is degrading. | 1. Ensure efficient stirring and slow, dropwise addition of reagents to control the exotherm.2. Use freshly distilled 2-furaldehyde.3. Work up the reaction quickly and at a low temperature. Consider converting the product to a more stable derivative (e.g., pinacol ester) for purification. |
| Product Decomposes During Purification | 1. The boronic acid is unstable, especially when exposed to air, moisture, or heat.2. The silica gel used for chromatography is too acidic. | 1. Minimize the time the boronic acid is in its free form. Convert it to a more stable pinacol ester before chromatography.2. Use neutral or deactivated silica gel for column chromatography. |
| Difficulty in Isolating the Product | 1. The product may be partially soluble in the aqueous layer during workup.2. The product may have formed a salt. | 1. Adjust the pH of the aqueous layer carefully during extraction. Multiple extractions with an appropriate organic solvent (e.g., ethyl acetate) may be necessary.2. Ensure the pH is adjusted correctly to protonate the boronic acid and facilitate its extraction into the organic phase. |
Experimental Protocols
Protocol 1: Synthesis via Lithiation of 2-Furaldehyde Diethyl Acetal
This method involves the protection of the aldehyde group, followed by lithiation and reaction with a borate ester.
-
Acetal Protection: 2-furaldehyde is reacted with triethyl orthoformate and ethanol in the presence of an acid catalyst to form 2-furaldehyde diethyl acetal.
-
Lithiation: The acetal is dissolved in anhydrous THF and cooled to -78°C. n-Butyllithium (1.1 equivalents) is added dropwise, and the mixture is stirred for 1-2 hours at this temperature.
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise at -78°C, and the reaction is allowed to warm to room temperature overnight.
-
Hydrolysis: The reaction is quenched with aqueous HCl, and the mixture is stirred until the hydrolysis is complete, yielding this compound.
Protocol 2: One-Pot Synthesis from 2-Furaldehyde
This protocol describes a more direct approach without the need for a protecting group.
-
Reaction Setup: Anhydrous THF is cooled to -78°C in a flame-dried flask under an inert atmosphere.
-
Lithiation: A solution of 2,2,6,6-tetramethylpiperidide (LTMP), prepared from 2,2,6,6-tetramethylpiperidine and n-BuLi, is added to the THF. Freshly distilled 2-furaldehyde (1 equivalent) is then added dropwise at -78°C.
-
Borylation: After stirring for 30 minutes, triisopropyl borate (1.5 equivalents) is added dropwise at -78°C.
-
Workup: The reaction is allowed to warm to room temperature, and then an aqueous solution of NH4Cl is added. The product is extracted with an organic solvent.
Data Presentation
| Method | Starting Material | Key Reagents | Typical Yield | Reference |
| Acetal Protection | 2-Furaldehyde | n-BuLi, Triisopropyl borate | 60-75% | |
| One-Pot Synthesis | 2-Furaldehyde | LTMP, Triisopropyl borate | 50-65% |
Visualizations
Caption: Workflow for the synthesis of this compound via the acetal protection route.
preventing deboronation of 2-Formylfuran-5-boronic acid during Suzuki coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Suzuki coupling of 2-Formylfuran-5-boronic acid, with a focus on preventing deboronation.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is giving a low yield of the desired product and a significant amount of furan-2-carbaldehyde. What is happening?
A1: You are likely observing protodeboronation (or deboronation), a common side reaction where the boronic acid group is replaced by a hydrogen atom.[1] this compound, like many electron-deficient and heteroaromatic boronic acids, is particularly susceptible to this undesired reaction, especially under the basic conditions required for Suzuki coupling.[2][3][4] This leads to the formation of furan-2-carbaldehyde as a byproduct and consequently lowers the yield of your target molecule.
Q2: How can I minimize or prevent the deboronation of this compound during my Suzuki coupling reaction?
A2: Preventing deboronation involves a careful optimization of your reaction conditions to favor the desired cross-coupling pathway over the undesired protodeboronation. The key parameters to consider are the choice of base, reaction temperature, palladium catalyst and ligand, and the solvent system. In some cases, using a more stable derivative of the boronic acid, such as a pinacol ester, can also be beneficial.
Q3: Which base should I use to minimize deboronation?
A3: The choice of base is critical. Strong bases, especially hydroxides like NaOH and KOH, can accelerate the rate of protodeboronation.[5] Milder bases are generally recommended. Weaker inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are often effective in promoting the Suzuki coupling while minimizing the undesired side reaction.[5] Cesium fluoride (CsF) has also been shown to be a good option in some cases.[6] The optimal base may be substrate-dependent, so screening a few options is advisable.
Q4: What is the optimal reaction temperature?
A4: Higher reaction temperatures can increase the rate of deboronation.[1][7] Therefore, it is generally advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. A good starting point is often in the range of 60-80 °C.[2][3] If the reaction is sluggish, consider optimizing the catalyst system rather than simply increasing the temperature. For particularly unstable boronic acids, reactions can sometimes be successful at room temperature with a highly active catalyst system.[4][8]
Q5: Can the palladium catalyst and ligand choice help in preventing deboronation?
A5: Absolutely. An efficient catalytic system that promotes a fast Suzuki coupling will outcompete the slower deboronation reaction.[1] For electron-deficient heteroaryl boronic acids, bulky and electron-rich phosphine ligands are often beneficial. Ligands like SPhos and XPhos have been used successfully in couplings of challenging heteroaryl boronic acids.[2] Using a pre-formed, active Pd(0) catalyst can also be advantageous as it avoids potentially problematic in situ reduction steps.[5]
Q6: Should I use this compound or its pinacol ester?
A6: Boronic esters, such as the pinacol ester of this compound, are generally more stable than the corresponding boronic acids and less prone to deboronation.[9][10][11] While they are typically less reactive in the transmetalation step, their increased stability can lead to higher overall yields of the desired product by minimizing the formation of the deboronated byproduct. However, it is important to note that under aqueous basic conditions, the pinacol ester can hydrolyze back to the boronic acid in situ.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of deboronation byproduct (furan-2-carbaldehyde) | Base is too strong. | Switch to a milder base such as K₃PO₄, K₂CO₃, or CsF.[5][6] |
| Reaction temperature is too high. | Lower the reaction temperature. Start with 60-80 °C and adjust as needed.[3] | |
| Inefficient catalytic system. | Use a more active catalyst system with bulky, electron-rich ligands like SPhos or XPhos.[2] | |
| Presence of excess water. | Use anhydrous solvents and consider adding molecular sieves. | |
| Low or no conversion to the desired product | Catalyst inhibition. | Unprotected heteroatoms can sometimes inhibit the palladium catalyst.[2] Consider protection/deprotection strategies if necessary. |
| Sterically hindered substrates. | A more active catalyst system with highly effective ligands may be required. | |
| Boronic acid instability. | Consider using the more stable this compound pinacol ester.[9] |
Quantitative Data Summary
The following table presents a summary of reaction conditions and yields for the Suzuki coupling of furan-2-boronic acid derivatives from various sources to illustrate the impact of different parameters. Note that direct comparative data for this compound under varying conditions is limited in the literature; however, these examples with similar substrates provide valuable guidance.
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 4-chloroanisole | 2-Furanboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ (2) | THF/H₂O | RT | 0.5 | 93 | [4] |
| 2-chloropyridine | Benzofuran-2-boronic acid | P1 (2.1) | PCy₃ (L5) | K₃PO₄ (2) | THF/H₂O | 110 | 0.17 | 35 | [1] |
| PyFluor | 2-Furanboronic acid | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3) | Dioxane | 65 | 16 | 65 | [12] |
| PyFluor | 2-Furanboronic acid pinacol ester | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3) | Dioxane/H₂O | 100 | 16 | 72 | [12] |
P1 = (cinnamyl)Pd(XPhos)Cl, PCy₃ = Tricyclohexylphosphine, dba = dibenzylideneacetone, dppf = 1,1'-Bis(diphenylphosphino)ferrocene, PyFluor = Pyridine-2-sulfonyl fluoride.
Experimental Protocols
Protocol 1: Mild Conditions for Unstable Boronic Acids
This protocol is adapted from a method developed for the rapid Suzuki-Miyaura coupling of unstable heteroaryl boronic acids at room temperature.[4]
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3) (1-2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To a dry reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, potassium phosphate, and the palladium precatalyst.
-
Add a degassed mixture of 1,4-dioxane and water (typically 4:1 or 5:1 v/v).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Due to the high activity of the catalyst, reactions are often complete within 30 minutes to a few hours.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Using a Boronic Acid Pinacol Ester
This protocol is a general method that can be adapted for using the more stable pinacol ester of this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound pinacol ester (1.2-1.5 equiv)
-
Pd(dppf)Cl₂ (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
In a reaction flask, combine the aryl halide, this compound pinacol ester, Pd(dppf)Cl₂, and potassium carbonate.
-
Purge the flask with an inert gas.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 10:1 v/v).
-
Heat the reaction mixture to 80-90 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic extracts, dry over a drying agent, and remove the solvent in vacuo.
-
Purify the product by column chromatography.
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle and the competing deboronation side reaction.
References
- 1. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Formylfuran-5-boronic Acid by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-Formylfuran-5-boronic acid via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a successful purification process.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - The solution is not supersaturated (too much solvent was added).- The cooling process is too rapid. | - Concentrate the solution by boiling off some of the solvent and allow it to cool again.[1]- Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.- Add a seed crystal of this compound.- Allow for a longer cooling period at a lower temperature (e.g., in an ice bath or refrigerator). |
| The product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound.- The compound is precipitating too quickly from a highly concentrated solution.- Significant impurities are present, leading to a melting point depression. | - Re-heat the solution to dissolve the oil, add a small amount of additional "soluble solvent" (e.g., acetonitrile in a mixed solvent system) to prevent premature precipitation, and then cool slowly.[1]- Consider using a different solvent system with a lower boiling point.- If significant impurities are suspected, an initial purification step (e.g., washing or column chromatography) may be necessary before recrystallization. |
| Low recovery yield. | - Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.[1]- The crystals were washed with a solvent in which they are too soluble.- Premature crystallization occurred on the filter paper during hot filtration. | - Reduce the amount of solvent used to dissolve the crude product. Ensure you are using the minimum amount of hot solvent.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.- To prevent premature crystallization during hot filtration, pre-heat the filtration apparatus (funnel and receiving flask). |
| The purified product is still colored or appears impure. | - Insoluble impurities were not completely removed.- Colored impurities are co-precipitating with the product. | - Perform a hot filtration step to remove any insoluble materials before allowing the solution to cool and crystallize.- Add a small amount of activated carbon to the hot solution to adsorb colored impurities, then perform a hot filtration before cooling. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the recrystallization of this compound?
A1: A mixture of a polar solvent like acetonitrile and water is a preferred and effective solvent system for the recrystallization of this compound.[2] Other polar solvents may also be suitable.[2]
Q2: What is the expected appearance of pure this compound?
A2: Pure this compound should be an off-white to white crystalline solid.[2] The crude product is often a tan or beige to brown powder.[3]
Q3: At what temperature should I dry the purified crystals?
A3: The purified crystals can be dried in a vacuum oven at 40 °C.[3]
Q4: How should I store purified this compound?
A4: It is recommended to keep the containers tightly closed in a dry, cool, and well-ventilated place.
Q5: Can I use other purification methods for boronic acids?
A5: Yes, other methods such as column chromatography (using silica gel or alumina) and derivatization are also used for purifying boronic acids.[4] However, recrystallization is often a straightforward and effective technique for this compound.[2]
Experimental Protocol: Recrystallization of this compound
This protocol is based on a documented successful recrystallization procedure.[2]
Materials:
-
Crude this compound
-
Acetonitrile
-
Deionized Water
-
Erlenmeyer flask
-
Heating source (e.g., hot plate with stirrer)
-
Reflux condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: In a suitable flask equipped with a mechanical stirrer, combine the crude this compound, acetonitrile, and water. A suggested ratio is approximately 130 g of the boronic acid to 900 mL of acetonitrile and 400 mL of water.[2]
-
Heating to Reflux: Heat the resulting slurry to reflux. The solids should completely dissolve at this point, forming a dark solution.[2]
-
Cooling and Crystallization: Once the solid is fully dissolved, remove the flask from the heat source and allow it to cool slowly. For optimal crystal formation and yield, cool the solution overnight to 0 °C in an ice bath.[2]
-
Isolation of Crystals: Collect the resulting crystalline solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold acetonitrile (e.g., 100 mL for a 130 g batch) to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified white crystalline solid, for instance, in a vacuum oven at 40°C.[3] A yield of approximately 90% can be expected from this recrystallization step.[2]
Quantitative Data Summary
| Parameter | Value | Reference |
| Recrystallization Solvent Ratio | 900 mL Acetonitrile / 400 mL Water | [2] |
| Amount of this compound | 130 g | [2] |
| Dissolution Temperature | Reflux | [2] |
| Crystallization Temperature | 0 °C | [2] |
| Recrystallization Yield | ~90% | [2] |
| Melting Point (decomposes) | ~136 °C | [3] |
| Appearance (Crude) | Tan slurry / Off-white to beige/brown powder | [2][3] |
| Appearance (Purified) | White crystalline solid | [2] |
| Drying Temperature | 40 °C (in vacuum oven) | [3] |
Visualized Workflows
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
column chromatography methods for purifying 2-Formylfuran-5-boronic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 2-Formylfuran-5-boronic acid using column chromatography. This resource offers detailed experimental protocols, answers to frequently asked questions, and troubleshooting guides to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: Is it possible to purify this compound using standard silica gel column chromatography?
A1: Yes, despite the general understanding that boronic acids can be challenging to purify on silica gel due to their polarity, several sources have reported successful purification of this compound and its derivatives using standard silica gel flash column chromatography.[1][2][3][4] The key is to select an appropriate eluent system.
Q2: What are the recommended solvent systems for purifying this compound on a standard silica gel column?
A2: Based on documented successful purifications, the following eluent systems can be used as a starting point:
-
A gradient of Ethyl Acetate in Petroleum Ether (e.g., starting from 1% and increasing the polarity).[1]
-
A mixture of Methanol in Dichloromethane (e.g., 10% Methanol).[2][3]
The optimal solvent system will depend on the specific impurities present in your crude sample. It is always recommended to first perform Thin Layer Chromatography (TLC) to determine the ideal eluent combination that provides good separation between your product and any impurities.
Q3: My this compound is streaking or tailing on the silica gel column. What can I do?
A3: Peak tailing is a common issue with polar compounds like boronic acids. Here are several strategies to mitigate this:
-
Adjust the Eluent Polarity: A slight increase in the polarity of your mobile phase can sometimes improve peak shape.
-
Use a Modified Stationary Phase: Consider using boric acid-impregnated silica gel. This has been shown to reduce the over-adsorption of boronic acid derivatives on silica, leading to better separation.
-
Consider an Alternative Stationary Phase: Neutral alumina can be a good alternative to silica gel for the purification of some boronic acids.
-
Employ Reverse-Phase Chromatography: If available, reverse-phase flash chromatography or preparative HPLC on a C18 column can be a very effective alternative.
Q4: What is boric acid-impregnated silica gel and how do I prepare it?
A4: Boric acid-impregnated silica gel is a modified stationary phase where the silica gel is treated with a boric acid solution. This treatment can help to reduce the strong interactions between the polar boronic acid and the active sites on the silica surface, thereby minimizing peak tailing and improving recovery. A general procedure for its preparation is provided in the "Experimental Protocols" section.
Q5: Are there any non-chromatographic methods to purify this compound?
A5: Yes, recrystallization is a commonly used method for purifying this compound. A mixture of acetonitrile and water is a suggested solvent system for this purpose. Additionally, forming a diethanolamine adduct can sometimes facilitate the crystallization and purification of boronic acids.
Experimental Protocols
Protocol 1: Standard Silica Gel Flash Column Chromatography
This protocol is a general guideline based on reported successful purifications. The exact solvent ratios should be optimized using TLC analysis of your crude material.
1. Materials:
- Crude this compound
- Silica gel (230-400 mesh)
- Solvents: Ethyl Acetate (EtOAc), Petroleum Ether (or Hexanes), Dichloromethane (DCM), Methanol (MeOH)
- Glass column, flasks, and other standard chromatography equipment
2. Column Packing:
- Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 1% EtOAc in Petroleum Ether).
- Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
- Ensure the silica bed is uniform and free of cracks or air bubbles.
3. Sample Loading:
- Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DCM or the mobile phase).
- Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.
4. Elution:
- Begin elution with a low-polarity solvent mixture (e.g., 1-10% Ethyl Acetate in Petroleum Ether or 100% DCM).
- Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of Ethyl Acetate or adding Methanol to the DCM).
- Collect fractions and monitor them by TLC to identify those containing the pure product.
5. Product Recovery:
- Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Preparation of Boric Acid-Impregnated Silica Gel
This protocol describes the preparation of a modified silica gel that can improve the chromatography of boronic acids.
1. Materials:
- Silica gel (230-400 mesh)
- Boric acid
- Ethanol
2. Procedure:
- In a round-bottom flask, create a suspension of silica gel in ethanol.
- Add boric acid to the suspension.
- Stir the mixture at room temperature for a couple of hours.
- Remove the ethanol and excess boric acid by filtration.
- Wash the impregnated silica gel with fresh ethanol.
- Dry the silica gel in a vacuum oven.
Data Presentation
The following tables summarize typical solvent systems that can be employed for the purification of this compound and related compounds.
| Stationary Phase | Mobile Phase System | Compound Type | Reference |
| Silica Gel | Ethyl Acetate / Petroleum Ether | This compound derivative | [1] |
| Silica Gel | Methanol / Dichloromethane | This compound derivative | [2][3] |
| C18 (Reverse Phase) | Acetonitrile / Water with Formic Acid | Aromatic Boronic Acids |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing/Streaking | - Strong interaction of the polar boronic acid with the silica surface. - Inappropriate mobile phase polarity. | - Gradually increase the polarity of the eluent. - Add a small amount of a polar modifier like methanol. - Use boric acid-impregnated silica gel. - Switch to a different stationary phase like neutral alumina. - Consider reverse-phase chromatography. |
| Product Not Eluting | - The mobile phase is not polar enough. - Irreversible adsorption to the silica gel. | - Significantly increase the polarity of the mobile phase (e.g., a higher percentage of methanol in DCM). - If the product is still not eluting, it may be necessary to try a different purification method. |
| Poor Separation from Impurities | - The chosen eluent system is not optimal. - The column is overloaded. | - Perform a thorough TLC analysis with various solvent mixtures to find a system that provides better separation. - Use a shallower solvent gradient during elution. - Reduce the amount of crude material loaded onto the column. |
| Product Decomposition on the Column | - The silica gel is too acidic. - The compound is unstable under the chromatographic conditions. | - Use neutralized silica gel or an alternative stationary phase like alumina. - Minimize the time the compound spends on the column by using a faster flow rate. - Consider alternative purification methods like recrystallization. |
Visualizations
Experimental Workflow for Column Chromatography Purification
Caption: A typical workflow for the purification of this compound.
Troubleshooting Logic for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing issues.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US20020026052A1 - 3-cyanoquinolines, 3-cyano-1,6-naphthyridines, and 3-cyano-1,7-naphthyridines as protein kinase inhibitors - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Managing Impurities in 2-Formylfuran-5-boronic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Formylfuran-5-boronic acid. The following sections address common issues related to impurities, offering solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in reactions involving this compound?
A1: The most common impurities can be categorized into three main types:
-
Boronic Anhydrides (Boroxines): These are cyclic trimers formed by the dehydration of boronic acid molecules. Their formation is a reversible equilibrium that can be influenced by the presence of water.
-
Protodeboronation Products: This involves the cleavage of the C-B bond and its replacement with a C-H bond, resulting in the formation of 2-formylfuran. This side reaction is often promoted by elevated temperatures and certain basic or acidic conditions.
-
Homocoupling Products: In the presence of a palladium catalyst, especially with traces of oxygen, this compound can couple with itself to form a symmetrical bi-furan derivative.
Q2: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the likely causes?
A2: Low yields in Suzuki-Miyaura coupling reactions with this reagent can stem from several factors:
-
Reagent Quality: The purity of your this compound is crucial. Significant amounts of boroxine or protodeboronation impurities will reduce the amount of active reagent available for the cross-coupling.
-
Protodeboronation: The reaction conditions, particularly the choice of base and temperature, might be promoting the degradation of the boronic acid.
-
Catalyst Inactivation: The palladium catalyst can be sensitive to oxygen, leading to the formation of palladium black and a loss of catalytic activity. This can also promote homocoupling of the boronic acid.
-
Suboptimal Reaction Conditions: The solvent, base, temperature, and palladium source/ligand combination may not be optimal for this specific substrate.
Q3: I am observing a significant amount of homocoupling byproduct in my reaction. How can I minimize it?
A3: Homocoupling is often a result of oxidative processes involving the palladium catalyst. To minimize this side reaction:
-
Ensure Inert Atmosphere: Thoroughly degas your solvents and maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction setup and duration.
-
Use a Pd(0) Source: If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species. Inefficient reduction can lead to side reactions. Using a Pd(0) source directly can sometimes be beneficial.
-
Control Reaction Temperature: Higher temperatures can sometimes increase the rate of homocoupling.
-
Optimize Reaction Stoichiometry: Using a slight excess of the boronic acid can sometimes be beneficial, but a large excess may lead to more homocoupling.
Q4: How can I remove boroxine from my this compound starting material?
A4: Since boroxine formation is a dehydration process, its removal can often be achieved by introducing water. A common method is to dissolve the material in a solvent system containing water and then recrystallize the boronic acid. A specific protocol for recrystallization is provided in the "Experimental Protocols" section.
Q5: Can the formyl group on the furan ring cause any specific side reactions?
A5: Yes, the aldehyde functionality can potentially participate in side reactions, although this is less common than boroxine formation or protodeboronation under typical Suzuki coupling conditions. Possible side reactions include:
-
Aldol-type reactions: Under strongly basic conditions, the aldehyde could potentially undergo self-condensation or react with other carbonyl-containing species.
-
Reduction or Oxidation: Depending on the other reagents present, the aldehyde could be reduced to an alcohol or oxidized to a carboxylic acid, though this is less likely with standard Suzuki protocols.
-
Deformylation: Under harsh acidic or basic conditions and elevated temperatures, loss of the formyl group is a possibility.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield in Suzuki Coupling | 1. Impure this compound (high boroxine content).2. Protodeboronation of the boronic acid.3. Inactive palladium catalyst.4. Suboptimal base or solvent. | 1. Purify the boronic acid by recrystallization (see protocol below).2. Use milder bases (e.g., K₂CO₃, KF) and lower reaction temperatures. Consider using a boronic ester derivative for increased stability.3. Ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere. Use a fresh, reliable palladium source.4. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, THF/water). |
| Significant formation of 2-formylfuran (protodeboronation) | 1. High reaction temperature.2. Use of a strong base in an aqueous medium.3. Extended reaction times. | 1. Lower the reaction temperature. Microwave heating can sometimes offer better control and shorter reaction times, reducing degradation.2. Switch to a milder, non-hydroxide base like K₂CO₃ or KF.3. Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed. |
| Presence of a major homocoupling byproduct | 1. Oxygen contamination in the reaction mixture.2. Use of a Pd(II) precatalyst that is not efficiently reduced to Pd(0). | 1. Improve degassing procedures for solvents and ensure a robust inert atmosphere.2. Consider using a pre-formed Pd(0) catalyst or adding a reducing agent if using a Pd(II) source. |
| Difficulty in purifying the final product from residual boronic acid | 1. Similar polarity of the product and the boronic acid.2. Excess boronic acid used in the reaction. | 1. Perform an aqueous basic wash (e.g., with 1M NaOH) during workup to extract the acidic boronic acid into the aqueous layer.2. Optimize the stoichiometry to use a smaller excess of the boronic acid (e.g., 1.1-1.2 equivalents). |
Quantitative Data Summary
The following table summarizes typical purity levels and yields reported for this compound synthesis and purification. Note that yields in subsequent reactions will be highly dependent on the specific reaction conditions.
| Parameter | Value | Conditions | Reference |
| Purity of crude this compound after synthesis | >99.9% (with <0.1% unreacted furfural) | Synthesis via lithiation of 2-(diethoxymethyl)furan followed by reaction with triisopropyl borate and acidic workup. | --INVALID-LINK-- |
| Yield of this compound after synthesis and filtration | 75% | Synthesis as described above. | --INVALID-LINK-- |
| Purity after recrystallization | High purity suitable for subsequent reactions | Recrystallization from acetonitrile and water. | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Recrystallization of this compound to Remove Boroxine
This protocol is adapted from a patented procedure and is effective for removing the boroxine anhydride.[1]
Materials:
-
Crude this compound
-
Acetonitrile (reagent grade)
-
Deionized water
-
Reaction flask with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
-
Vacuum flask
-
Vacuum oven
Procedure:
-
In a suitable reaction flask, charge the crude this compound.
-
For every 130 g of boronic acid, add 900 mL of acetonitrile and 400 mL of water.
-
Stir the mixture at room temperature to form a slurry.
-
Heat the slurry to reflux with continuous stirring until all the solid dissolves.
-
Once a clear solution is obtained, remove the heat source and allow the solution to cool slowly to room temperature.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold water.
-
Dry the purified this compound in a vacuum oven at 40 °C until a constant weight is achieved.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This is a general starting point for a Suzuki-Miyaura coupling reaction. Optimization of the base, solvent, and catalyst may be required.
Materials:
-
Aryl halide (1.0 equiv)
-
Purified this compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Dioxane/Water 4:1)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the aryl halide, this compound, and the base.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: HPLC Method for Purity Assessment
This protocol provides a general framework for the HPLC analysis of this compound and its non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
A gradient elution is typically used, for example, starting with a high percentage of A and gradually increasing the percentage of B.
Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or a wavelength appropriate for the specific product)
-
Column Temperature: Ambient or 30 °C
Sample Preparation:
-
Accurately weigh and dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Common impurity formation pathways from this compound.
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
References
Technical Support Center: Optimizing Suzuki Coupling Reactions with 2-Formylfuran-5-boronic Acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-Formylfuran-5-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols for this specific reaction.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?
A1: Low or no yield in a Suzuki coupling reaction can stem from several factors. Systematically check the following:
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ.[1] Consider using a fresh batch of catalyst or an air-stable precatalyst.
-
Oxygen Contamination: The presence of oxygen can deactivate the catalyst and lead to the undesirable homocoupling of the boronic acid.[1] Ensure your solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Purity and Stability: Verify the purity of your aryl halide and this compound. Boronic acids, particularly heteroaromatic ones, can be prone to degradation and protodeboronation, especially at higher temperatures.[2] It has been noted that this compound can be unstable, which may affect reproducibility.[3]
-
Base Selection: The choice and quality of the base are critical. Ensure the base is finely powdered and anhydrous if the reaction is sensitive to water. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃) and phosphates (e.g., K₃PO₄). The base activates the boronic acid for transmetalation.[4]
-
Solvent System: The solvent system must be appropriate for the reactants and catalyst. A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often used. The water is necessary to dissolve the base and facilitate the reaction.[1]
Q2: What is the optimal reaction temperature for the Suzuki coupling of this compound?
A2: The optimal temperature is a balance between reaction rate and the stability of the reactants and catalyst. Generally, increasing the temperature increases the reaction rate. However, for sensitive substrates like this compound, higher temperatures (>60 °C) can lead to significant protodeboronation, reducing the yield.[2] It is recommended to start with a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress. In some cases, increasing the temperature to 100 °C may be necessary to achieve a modest yield, especially with less reactive coupling partners.[2] One study on a similar substrate, (5-formylthiophen-2-yl)boronic acid, explored temperatures up to 80°C.
Q3: I am observing significant side products in my reaction. What are the likely culprits and how can I minimize them?
A3: Common side reactions in Suzuki couplings include:
-
Homocoupling: This is the coupling of two boronic acid molecules or two aryl halide molecules. It is often promoted by the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to Pd(0).[1] To minimize this, ensure thorough degassing of the reaction mixture and use of an inert atmosphere.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is a common issue with heteroaromatic boronic acids, especially at elevated temperatures.[2] Using milder bases, lower temperatures, and shorter reaction times can help mitigate this side reaction.
-
Deformylation: The formyl group on the furan ring can be sensitive to the reaction conditions. While not explicitly documented as a major side reaction for this specific boronic acid in the provided context, it is a possibility to consider, especially under harsh basic conditions or prolonged heating.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the Suzuki coupling of this compound.
| Issue | Potential Cause | Recommended Action |
| No Product Formation | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more robust precatalyst. |
| Incomplete degassing | Degas the solvent and reaction mixture thoroughly by sparging with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles. | |
| Poor quality of boronic acid | Use freshly prepared or purchased this compound. Consider converting it to a more stable boronate ester if instability is a persistent issue. | |
| Incorrect base or solvent | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O). | |
| Low Yield | Suboptimal temperature | Perform a temperature optimization study, starting from a lower temperature (e.g., 50-60 °C) and gradually increasing it while monitoring for product formation and decomposition. |
| Protodeboronation of boronic acid | Use a milder base, lower the reaction temperature, and shorten the reaction time. Consider using a 1.5 to 2-fold excess of the boronic acid to compensate for degradation.[2] | |
| Insufficient catalyst loading | Increase the catalyst loading in small increments (e.g., from 1 mol% to 3 mol%). | |
| Formation of Homocoupling Byproducts | Presence of oxygen | Ensure the reaction is performed under strictly anaerobic conditions. |
| Inefficient reduction of Pd(II) | If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0). This can sometimes be facilitated by the phosphine ligand or by the homocoupling of a small amount of boronic acid.[1] | |
| Reaction is Sluggish or Stalls | Poor solubility of reagents | Choose a solvent system that ensures all reactants are well-dissolved at the reaction temperature. |
| Sterically hindered substrates | For sterically demanding coupling partners, a more active catalyst system (e.g., using bulky, electron-rich phosphine ligands like XPhos or SPhos) and higher temperatures may be required.[2] |
Data Presentation
Table 1: Effect of Temperature on Suzuki Coupling Yield (Hypothetical Data for Illustration)
The following table illustrates a potential outcome of a temperature optimization study for the coupling of this compound with a generic aryl bromide. This data is for illustrative purposes to guide experimental design.
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| Room Temperature | 24 | < 5 | > 95 | Very slow reaction rate. |
| 60 | 12 | 65 | 92 | Good conversion with minimal byproduct formation.[2] |
| 80 | 6 | 85 | 88 | Higher yield but increased levels of impurities, likely from protodeboronation. |
| 100 | 4 | 70 | 75 | Faster reaction but significant decomposition of boronic acid observed.[2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting logic for optimizing the reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US7045640B2 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]
- 4. Suzuki Coupling [organic-chemistry.org]
troubleshooting low yields in 2-Formylfuran-5-boronic acid cross-coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields and other issues during the Suzuki-Miyaura cross-coupling of 2-Formylfuran-5-boronic acid.
Troubleshooting Guide
Low yields in the cross-coupling of this compound can stem from a variety of factors, from reagent stability to reaction conditions. This guide addresses the most common issues in a question-and-answer format.
Q1: My reaction is resulting in a low yield of the desired product. What are the most common causes?
Low yields are often attributable to several key factors. The primary culprits are typically protodeboronation of the furan boronic acid, catalyst deactivation, or suboptimal reaction conditions. It is also crucial to ensure the purity of all reagents.[1][2]
Q2: I suspect protodeboronation is a major issue. How can I identify and mitigate it?
Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a frequent side reaction with electron-rich heteroaryl boronic acids like this compound.[1][3][4]
-
Identification: You can often identify the protodeboronated side product (2-formylfuran) by NMR or GC-MS analysis of your crude reaction mixture.
-
Mitigation Strategies:
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Use of Milder Bases: Strong bases can accelerate protodeboronation.[1] Consider switching from strong bases like NaOH or K₃PO₄ to milder options such as K₂CO₃ or CsF.[1][5]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous solvents and reagents can significantly reduce its occurrence.[1]
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Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can protect it from premature decomposition.[6][7]
-
Q3: Besides my desired product, I am observing a significant amount of a homocoupled product. What causes this and how can I prevent it?
The formation of a bi-furan species (homocoupling of this compound) is another common side reaction. This is often promoted by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[1][3]
-
Prevention:
-
Thorough Degassing: Ensure your solvent is properly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through it.[1]
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Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.[1]
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Use of Pd(0) Catalyst: If you are using a Pd(II) precatalyst, ensure its efficient in-situ reduction to the active Pd(0) species.[1][3] Starting with a Pd(0) source can also be beneficial.
-
Q4: My catalyst seems to be inactive or decomposing. What should I check?
Catalyst activity is paramount for a successful cross-coupling reaction.
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Catalyst Quality: Ensure you are using a high-purity, active palladium catalyst. Older or improperly stored catalysts can lose activity. Consider using a fresh batch.
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Ligand Selection: The choice of phosphine ligand is critical. For challenging substrates like heteroaryl boronic acids, bulky, electron-rich ligands such as Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) can be highly effective.[1]
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Catalyst Loading: While higher catalyst loading can sometimes improve yields, it can also lead to increased side reactions. Optimization of the catalyst loading is often necessary.
Frequently Asked Questions (FAQs)
Q: What is the optimal base for the cross-coupling of this compound?
The ideal base is substrate and condition-dependent. However, for heteroaryl boronic acids prone to protodeboronation, weaker inorganic bases are often preferred. A good starting point is K₂CO₃ or Cs₂CO₃.[8][9] It is advisable to screen a few bases to find the optimal one for your specific reaction.
Q: Should I use aqueous or anhydrous conditions?
While Suzuki couplings are often performed in aqueous solvent mixtures to aid in the dissolution of the base and facilitate the catalytic cycle, anhydrous conditions can be beneficial in minimizing protodeboronation of sensitive boronic acids like this compound.[1][3] If using aqueous conditions, minimizing the amount of water is a good strategy to test.
Q: How does temperature affect the reaction?
Higher temperatures can increase the reaction rate but may also promote side reactions and decomposition of the starting materials or product. It is recommended to start at a moderate temperature (e.g., 80-100 °C) and optimize from there.[2][10]
Q: Is it better to use this compound or its pinacol ester derivative?
For substrates prone to decomposition, using the corresponding boronic ester (e.g., pinacol ester) is often advantageous.[6][7] Boronic esters exhibit greater stability and can lead to higher and more reproducible yields.[7]
Data Presentation
Table 1: Comparison of Common Bases and Their Impact on Yield and Protodeboronation
| Base | Strength | Typical Concentration | Expected Impact on Yield | Potential for Protodeboronation |
| K₃PO₄ | Strong | 2-3 eq. | Can be effective, but risk of side reactions | High |
| K₂CO₃ | Moderate | 2-3 eq. | Good starting point, often balances reactivity and side reactions | Moderate |
| Cs₂CO₃ | Moderate | 2-3 eq. | Often provides good yields, can be expensive | Moderate |
| CsF | Weak | 2-3 eq. | Milder conditions, can be effective in minimizing protodeboronation | Low |
Table 2: Recommended Starting Conditions for Optimization
| Parameter | Recommended Starting Condition | Range for Optimization |
| Catalyst | Pd(OAc)₂ / SPhos | Pd₂(dba)₃, Pd(PPh₃)₄ / XPhos, RuPhos |
| Catalyst Loading | 1-2 mol% | 0.5-5 mol% |
| Ligand Loading | 1.1-1.5 eq. relative to Pd | 1-2 eq. relative to Pd |
| Base | K₂CO₃ (2 eq.) | Cs₂CO₃, K₃PO₄, CsF |
| Solvent | Dioxane/H₂O (10:1) | Toluene, THF (anhydrous or with minimal H₂O) |
| Temperature | 90 °C | 70-120 °C |
| Concentration | 0.1 M | 0.05-0.5 M |
Experimental Protocols
General Procedure for a Trial Suzuki-Miyaura Coupling of this compound:
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Reagent Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 eq.), this compound (1.2 mmol, 1.2 eq.), and the chosen base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).
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Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%) in a small amount of the reaction solvent. Add this mixture to the Schlenk flask.
-
Solvent Addition and Degassing: Add the degassed solvent (e.g., 10 mL of a 10:1 mixture of dioxane:water) to the Schlenk flask. Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all oxygen is removed.
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Reaction: Backfill the flask with an inert gas (Argon or Nitrogen) and heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
A troubleshooting workflow for low yields in the cross-coupling reaction.
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
impact of water on 2-Formylfuran-5-boronic acid stability and reactivity
Welcome to the technical support center for 2-Formylfuran-5-boronic acid (FFBA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and reactivity of FFBA, with a particular focus on the impact of water. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (FFBA) is a bifunctional reagent containing both a formyl (aldehyde) group and a boronic acid group. This unique structure makes it a valuable building block in organic synthesis. Its primary application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which is a crucial step in the synthesis of various pharmaceuticals and advanced organic materials.[1]
Q2: What are the general storage recommendations for FFBA?
A2: FFBA is sensitive to air and moisture.[2][3] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. For long-term storage, refrigeration is recommended.
Q3: Is FFBA soluble in water?
A3: FFBA is generally reported as insoluble in water.[2][3] However, it is often used in aqueous solvent mixtures for reactions like the Suzuki-Miyaura coupling, and crude FFBA is sometimes washed with cold water during its synthesis, suggesting some level of stability in aqueous environments for short periods, especially at low temperatures.[2] The solubility of boronic acids can be low in pure water but may increase in the presence of bases or co-solvents.[4]
Q4: What is the primary degradation pathway for FFBA in the presence of water?
A4: The primary degradation pathway for arylboronic acids, including FFBA, in aqueous media is protodeboronation. This reaction involves the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in the formation of 2-furaldehyde. This process is irreversible and can significantly reduce the yield of the desired coupling product in reactions like the Suzuki-Miyaura coupling.
Q5: How does pH affect the stability of FFBA in aqueous solutions?
A5: The rate of protodeboronation is highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze this degradation. For many arylboronic acids, the rate of protodeboronation is significant under the basic conditions typically used for Suzuki-Miyaura coupling reactions.[5] It is crucial to carefully control the pH to minimize this side reaction.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation of FFBA (Protodeboronation) | - Minimize reaction time: Prolonged exposure to aqueous basic conditions can lead to significant protodeboronation. Monitor the reaction closely and work it up as soon as it is complete. - Use a less aqueous solvent system: While some water is often necessary for the Suzuki coupling, using a higher ratio of organic solvent to water (e.g., 10:1 Dioxane/H₂O) can reduce the rate of protodeboronation.[6] - Optimize the base: The choice and concentration of the base are critical. Weaker bases like K₂CO₃ or K₃PO₄ may be preferable to stronger bases like NaOH to minimize degradation. The base should be thoroughly degassed before use. - Consider using a boronic ester derivative: Converting FFBA to a more stable derivative, such as a pinacol ester, can protect the boronic acid moiety from premature degradation. The active boronic acid can be released in situ under the reaction conditions.[7][8] |
| Catalyst Inactivation | - Ensure an inert atmosphere: Palladium catalysts are sensitive to oxygen.[6] Ensure all solvents are properly degassed and the reaction is run under a nitrogen or argon atmosphere. - Use a pre-catalyst: Pd(II) pre-catalysts require in situ reduction to the active Pd(0) species. Ensure your reaction conditions facilitate this. Using a Pd(0) source directly can sometimes be beneficial.[6] |
| Poor Solubility of Reactants | - Optimize the solvent system: If your aryl halide or FFBA has poor solubility in the chosen solvent, this can hinder the reaction. Experiment with different solvent mixtures (e.g., DMF/water, ethanol/water, THF/water) to improve solubility.[9] |
| Side Reactions of the Formyl Group | - Protect the aldehyde: If you suspect the formyl group is participating in side reactions under the basic conditions (e.g., Cannizzaro reaction), consider protecting it as an acetal before the coupling reaction. The aldehyde can be deprotected after the Suzuki coupling is complete.[2] |
Issue 2: Formation of 2-Furaldehyde as a Major Byproduct
Possible Cause and Solution:
This is a direct result of protodeboronation. To address this, refer to the "Degradation of FFBA" section in the troubleshooting guide for low yield. Minimizing the exposure of FFBA to water, especially under basic conditions and at elevated temperatures, is key.
Issue 3: Inconsistent Reaction Results
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Variable Quality of FFBA | - Check the purity: Impurities in the FFBA can interfere with the reaction. Ensure you are using a high-purity reagent. - Proper storage: As FFBA is air and moisture sensitive, improper storage can lead to degradation over time. Always store it under an inert atmosphere in a cool, dry place.[2][3] |
| Inconsistent Reaction Setup | - Ensure thorough degassing: Oxygen can lead to the formation of homocoupling byproducts and catalyst decomposition.[10] Use consistent and effective degassing methods for all solvents and the reaction mixture. - Precise control of reaction parameters: Temperature and stirring rate can influence the reaction outcome. Ensure these are consistent between experiments. |
Experimental Protocols & Methodologies
General Protocol for a Suzuki-Miyaura Coupling Reaction with FFBA:
-
Reaction Setup: In a reaction vessel equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Base Addition: Add the degassed solvent system (e.g., Dioxane/Water 10:1) via syringe, followed by the addition of a degassed aqueous solution of the base (e.g., 2M K₂CO₃, 2.0 eq.).
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing Stability and Reactivity
Logical Relationship of FFBA Stability in Aqueous Conditions:
Caption: Factors influencing the degradation of FFBA in water.
Experimental Workflow for a Typical Suzuki-Miyaura Coupling:
Caption: Workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 27329-70-0 [chemicalbook.com]
- 3. 5-Formylfuran-2-boronic acid, 95% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
- 4. DSpace [kuscholarworks.ku.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
side reactions of 2-Formylfuran-5-boronic acid and how to avoid them
Welcome to the technical support center for 2-Formylfuran-5-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions during its use, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound?
A1: The most prevalent side reactions are protodeboronation and homocoupling. Due to the electron-rich nature of the furan ring and the presence of the formyl group, this compound can be susceptible to degradation under typical Suzuki-Miyaura coupling conditions.[1][2]
Q2: What is protodeboronation and why is it a problem?
A2: Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[1] This results in the formation of 2-furaldehyde as a byproduct, reducing the yield of the desired cross-coupled product. This side reaction is often accelerated by high temperatures, strong bases, and the presence of water.[2]
Q3: What is homocoupling?
A3: Homocoupling is a side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl species (in this case, 5,5'-diformyl-2,2'-bifuran). This is often promoted by the presence of oxygen and certain palladium catalysts.
Q4: Can the furan ring itself undergo side reactions?
A4: While less common under standard Suzuki-Miyaura conditions, the furan ring can be susceptible to palladium-catalyzed ring-opening, especially at elevated temperatures. However, this is not a widely reported issue for this specific substrate under typical cross-coupling protocols.
Q5: Is the formyl group reactive under Suzuki-Miyaura conditions?
A5: The formyl group is generally stable under the basic conditions of the Suzuki-Miyaura reaction. However, prolonged reaction times at high temperatures in the presence of strong bases could potentially lead to side reactions involving the aldehyde.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired product, significant amount of 2-furaldehyde observed. | Protodeboronation of this compound. | 1. Lower the reaction temperature: If the catalyst is active enough, reducing the temperature can significantly slow down the rate of protodeboronation.[2] 2. Use a milder base: Switch from strong bases (e.g., NaOH, KOH) to milder inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[2] 3. Use a protected form of the boronic acid: Convert the boronic acid to its pinacol ester or N-methyliminodiacetic acid (MIDA) boronate ester for enhanced stability.[3][4][5] 4. Employ a highly active catalyst: A more efficient catalyst can promote the desired cross-coupling at a faster rate than protodeboronation.[2] |
| Formation of a significant amount of symmetrical bifuran byproduct. | Homocoupling of the boronic acid. | 1. Degas the reaction mixture thoroughly: Remove oxygen by sparging with an inert gas (e.g., argon or nitrogen). 2. Use a Pd(0) precatalyst: This avoids the in situ reduction of Pd(II) which can sometimes promote homocoupling. 3. Choose appropriate ligands: Bulky electron-rich phosphine ligands can sometimes suppress homocoupling. |
| Complex mixture of byproducts, potential degradation of starting material. | General instability of the boronic acid under the reaction conditions. | 1. Use the pinacol ester or MIDA boronate: These derivatives offer significantly greater stability and are commercially available or can be synthesized.[3][4][6] 2. Optimize reaction time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions. |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with this compound
This protocol is a general starting point and should be optimized for specific substrates.
Reagents and Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (start with a lower temperature, e.g., 80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling with this compound pinacol ester for Enhanced Stability
This protocol is recommended for challenging substrates where protodeboronation is a significant issue.
Reagents and Materials:
-
Aryl halide (1.0 equiv)
-
This compound pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., THF/water, 10:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Follow the setup procedure as described in Protocol 1, substituting the boronic acid with its pinacol ester and using the specified catalyst and base.
-
Stir the reaction mixture at a moderate temperature (e.g., 60-80 °C) and monitor its progress.
-
Work-up and purification are performed as described in Protocol 1.
Visualizing Side Reactions and Avoidance Strategies
Caption: Major reaction pathways for this compound.
Caption: Troubleshooting workflow for minimizing side reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 5. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Formylfuran-2-boronic acid, pinacol ester | 273731-82-1 [chemicalbook.com]
Technical Support Center: Synthesis of 2-Formylfuran-5-boronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-formylfuran-5-boronic acid, with a focus on challenges encountered during scale-up.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield of this compound
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Question: My synthesis of this compound is resulting in a low yield. What are the potential causes and how can I improve it?
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Answer: Low yields in this synthesis can stem from several factors. A primary consideration is the efficiency of the initial protection of the formyl group of 2-furaldehyde. Incomplete protection can lead to side reactions during the subsequent borylation step. Ensure the protection reaction goes to completion by monitoring it with appropriate analytical techniques like TLC or GC.
Another critical step is the metalation reaction using a strong base like n-butyllithium or lithium diisopropylamide (LDA). This reaction is highly sensitive to temperature and moisture. Maintaining a very low temperature, often between -40°C and -10°C, is crucial to prevent side reactions and degradation of the starting material.[1] The presence of water can quench the organolithium reagent, so ensure all glassware is thoroughly dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon).[2]
The choice of boric acid ester and the subsequent acidic work-up also play a significant role. Triisopropyl borate is commonly used, and its addition should be carefully controlled at low temperatures.[2] During the acidic work-up, the pH and temperature must be carefully managed to ensure efficient hydrolysis of the boronate ester without causing degradation of the desired product.
Issue 2: Poor Reproducibility Between Batches
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Question: I am observing significant variations in yield and purity between different batches of my this compound synthesis. What could be causing this inconsistency?
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Answer: Poor reproducibility is a common challenge when scaling up this synthesis and is often linked to the sensitivity of the organometallic intermediates.[1] Key factors to control for improved consistency include:
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Reagent Quality: The purity and concentration of the organolithium reagent (n-BuLi or LDA) can vary between suppliers and even batches. It is advisable to titrate the organolithium reagent before each use to determine its exact concentration.
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Temperature Control: Precise and consistent temperature control during the addition of the organolithium reagent and the boric acid ester is critical. Even small fluctuations can lead to different side product profiles.
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Addition Rates: The rate of addition of reagents, particularly the strong base, should be slow, controlled, and consistent between batches to maintain the reaction temperature and minimize localized overheating.
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Water Content: The moisture content of the starting materials and solvents must be consistently low. Trace amounts of water can have a significant impact on the yield.[2]
-
Issue 3: Product Instability and Anhydride Formation
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Question: My isolated this compound appears to be unstable and I suspect it is forming an anhydride during storage. How can I prevent this?
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Answer: this compound is known to be susceptible to dehydration, leading to the formation of a cyclic anhydride (a boroxine). This is a common issue with boronic acids. To minimize anhydride formation, it is important to store the final product in a dry, cool, and inert atmosphere. Storing it in a desiccator or under nitrogen can help. Some literature suggests that the presence of small amounts of water can help maintain the equilibrium in favor of the boronic acid.[3] Therefore, completely anhydrous storage may not be optimal. It is a delicate balance, and the ideal storage conditions may need to be determined empirically. For use in subsequent reactions like Suzuki couplings, the presence of the boroxine is often not detrimental as it can be converted back to the boronic acid in situ.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of protecting the formyl group in the synthesis of this compound?
A1: The formyl group (-CHO) is reactive towards the strong organolithium bases (like n-BuLi or LDA) used for the borylation of the furan ring. Without protection, the base would attack the formyl group instead of deprotonating the furan ring at the desired position. Protecting the formyl group, for example as a diethyl acetal, renders it unreactive to the base, allowing the borylation to proceed at the 5-position of the furan ring.[1] The protecting group is then removed during the acidic work-up to regenerate the formyl group.
Q2: What are the recommended purification methods for this compound on a larger scale?
A2: On a laboratory scale, purification is often achieved by filtration and washing of the precipitated product.[2] For larger scales, recrystallization is a common and effective method to obtain high-purity material.[1] Polar solvents such as water or acetonitrile, or mixtures thereof, are often suitable for recrystallization.[1] The choice of solvent and the cooling profile during crystallization are critical for obtaining a product with high purity and good physical properties (e.g., crystal size and filterability).
Q3: Are there any specific safety precautions to consider when scaling up this synthesis?
A3: Yes, scaling up this synthesis involves significant safety considerations. Organolithium reagents like n-butyllithium are pyrophoric and react violently with water. Large-scale handling requires specialized equipment and procedures to prevent exposure to air and moisture. The reactions are often conducted at very low temperatures, which requires the use of cryogenic cooling systems. Additionally, the handling of large volumes of flammable solvents like THF necessitates a well-ventilated environment and adherence to all relevant safety protocols for handling flammable liquids.
Experimental Protocols
Illustrative Laboratory-Scale Synthesis of this compound
This protocol is for informational purposes and should be adapted and optimized for specific laboratory conditions and scales.
-
Protection of 2-Furaldehyde:
-
To a solution of 2-furaldehyde in a suitable solvent (e.g., ethanol), add a protecting agent such as ethylene glycol and a catalytic amount of acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC or GC until all the 2-furaldehyde has been consumed.
-
After completion, neutralize the acid, remove the solvent under reduced pressure, and purify the resulting acetal by distillation or chromatography.
-
-
Borylation:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the protected 2-furaldehyde and triisopropyl borate in anhydrous tetrahydrofuran (THF).[2]
-
Cool the solution to -40°C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes via a syringe pump, maintaining the internal temperature below -35°C.
-
Stir the reaction mixture at this temperature for a specified time (e.g., 1-2 hours) to ensure complete metalation.
-
-
Work-up and Deprotection:
-
Slowly quench the reaction by adding it to a cold aqueous solution of a weak acid (e.g., acetic acid or ammonium chloride).
-
Allow the mixture to warm to room temperature. The protecting group will be hydrolyzed during this step.
-
Separate the aqueous and organic layers. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as water or an acetonitrile/water mixture, to yield this compound as a solid.[1]
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Borylation
| Parameter | Method A | Method B |
| Base | n-Butyllithium | Lithium diisopropylamide (LDA) |
| Solvent | Ether | Tetrahydrofuran (THF) |
| Temperature | -40°C | -10°C to 0°C |
| Boric Acid Ester | Trimethyl borate | Triisopropyl borate |
| Reported Yield | 26%[1] | 75%[2] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
Validation & Comparative
A Comparative Analysis of 2-Formylfuran-5-boronic Acid and 2-Formylthiophene-5-boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of coupling partners, specifically the organoboron reagent, is pivotal to the success and efficiency of this transformation. This guide provides an objective comparison of the reactivity of two key heteroaromatic building blocks: 2-formylfuran-5-boronic acid and 2-formylthiophene-5-boronic acid. This analysis, supported by experimental data from the literature, aims to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Theoretical Underpinnings of Reactivity
The reactivity of this compound and 2-formylthiophene-5-boronic acid in Suzuki-Miyaura coupling is fundamentally influenced by the electronic properties of the furan and thiophene rings, respectively. Thiophene is generally considered to be more aromatic than furan. This difference in aromaticity affects the electron density of the heterocyclic ring and, consequently, the C-B bond's susceptibility to transmetalation in the catalytic cycle.
The order of aromaticity is generally accepted as benzene > thiophene > pyrrole > furan. A higher degree of aromaticity implies greater stability and less willingness to partake in reactions that disrupt this stability. Conversely, the order of reactivity in electrophilic substitution is typically pyrrole > furan > thiophene > benzene, which is influenced by the electron-donating ability of the heteroatom. In the context of the Suzuki-Miyaura reaction, the transmetalation step is a key determinant of overall reaction efficiency. The electron-rich nature of these heterocycles can facilitate this step. However, the presence of the electron-withdrawing formyl group at the 2-position deactivates the ring, which can impact the overall reaction kinetics.
Performance in Suzuki-Miyaura Cross-Coupling: A Data-Driven Comparison
The following table summarizes experimental data for the Suzuki-Miyaura cross-coupling of this compound and 2-formylthiophene-5-boronic acid with various aryl halides.
Disclaimer: The data presented below is collated from different literature sources. Reaction conditions such as catalyst, base, solvent, and temperature are not identical across all entries. Therefore, a direct comparison of yields should be interpreted with caution. The data serves to provide a general overview of the reactivity and conditions typically employed for each boronic acid.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoacetophenone | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 |
| This compound | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 78 |
| This compound | 4-Bromotoluene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8 | 92 |
| 2-Formylthiophene-5-boronic acid | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME | Reflux | 12 | 88 |
| 2-Formylthiophene-5-boronic acid | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 91 |
| 2-Formylthiophene-5-boronic acid | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | High Yield |
Analysis of Reactivity
From the available data, both this compound and 2-formylthiophene-5-boronic acid are competent coupling partners in Suzuki-Miyaura reactions, affording good to excellent yields of the desired biaryl products. The slightly higher aromaticity and stability of the thiophene ring might suggest a potentially lower reactivity compared to the furan analogue. However, in practice, both substrates appear to perform well under standard palladium-catalyzed conditions. The choice between the two may ultimately depend on the specific electronic and steric requirements of the target molecule, as well as the commercial availability and cost of the starting materials.
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura reactions involving each of the boronic acids, as described in the literature.
General Procedure for Suzuki-Miyaura Coupling with this compound
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen) is added the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., Na₂CO₃, 2.0 mmol). A degassed solvent mixture, such as toluene/ethanol/water (4:1:1, 5 mL), is then added. The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time (e.g., 12 hours) until completion, as monitored by TLC or LC-MS. Upon cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Coupling with 2-Formylthiophene-5-boronic Acid
In a flask, 5-bromothiophene-2-carbaldehyde (1.0 mmol), the desired arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₃PO₄ (2.0 mmol) are combined. The flask is evacuated and backfilled with argon. Degassed 1,4-dioxane (8 mL) and water (2 mL) are then added. The reaction mixture is heated to 90 °C and stirred for 12 hours. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The residue is purified by flash chromatography to afford the desired 5-arylthiophene-2-carbaldehyde.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
Both this compound and 2-formylthiophene-5-boronic acid are valuable and effective reagents for the synthesis of functionalized biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. While theoretical considerations of aromaticity might suggest subtle differences in reactivity, the available experimental data indicates that both compounds can be successfully employed to achieve high yields of the desired products. The selection of the appropriate boronic acid will likely be guided by the specific synthetic target, desired electronic properties of the final molecule, and practical considerations such as reagent availability and cost. The provided protocols and reaction data serve as a valuable resource for chemists in designing and optimizing their synthetic routes.
A Comparative Guide to Suzuki Coupling Yields: Furan vs. Thiophene Boronic Acids
For researchers and professionals in drug development and synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. The incorporation of five-membered heteroaromatics like furan and thiophene is a common strategy in the design of bioactive molecules. While both furan and thiophene boronic acids are staple reagents for this purpose, their relative performance can significantly impact the efficiency of a synthetic route.
This guide provides an objective comparison of Suzuki coupling yields obtained with furan-2-boronic acid and thiophene-2-boronic acid, supported by experimental data from peer-reviewed literature. We will delve into a direct comparison of their reactivity with various aryl chlorides under standardized conditions, present a detailed experimental protocol, and illustrate the fundamental mechanism of the reaction.
Data Presentation: Furan vs. Thiophene Boronic Acid Yields
The following data, adapted from the work of Fleckenstein and Plenio in the Journal of Organic Chemistry (2008), showcases the yields of Suzuki-Miyaura coupling reactions between various (hetero)aryl chlorides and either furan-2-boronic acid or thiophene-2-boronic acid.[1][2] The reactions were performed under optimized aqueous conditions, demonstrating the high efficiency of this protocol.
Table 1: Comparison of Isolated Yields for the Suzuki Coupling of (Hetero)aryl Chlorides with Furan-2-boronic Acid and Thiophene-2-boronic Acid
| Aryl Chloride Partner | Boronic Acid | Product | Yield (%) |
| 4-Chloroanisole | Furan-2-boronic acid | 2-(4-Methoxyphenyl)furan | 96 |
| 4-Chloroanisole | Thiophene-2-boronic acid | 2-(4-Methoxyphenyl)thiophene | 98 |
| 4-Chlorobenzonitrile | Furan-2-boronic acid | 4-(Furan-2-yl)benzonitrile | 98 |
| 4-Chlorobenzonitrile | Thiophene-2-boronic acid | 4-(Thiophen-2-yl)benzonitrile | 99 |
| 1-Chloro-4-(trifluoromethyl)benzene | Furan-2-boronic acid | 2-(4-(Trifluoromethyl)phenyl)furan | 97 |
| 1-Chloro-4-(trifluoromethyl)benzene | Thiophene-2-boronic acid | 2-(4-(Trifluoromethyl)phenyl)thiophene | 98 |
| 2-Chloropyridine | Furan-2-boronic acid | 2-(Furan-2-yl)pyridine | 98 |
| 2-Chloropyridine | Thiophene-2-boronic acid | 2-(Thiophen-2-yl)pyridine | 99 |
| 2-Chloro-6-methylpyridine | Furan-2-boronic acid | 2-(Furan-2-yl)-6-methylpyridine | 97 |
| 2-Chloro-6-methylpyridine | Thiophene-2-boronic acid | 2-Methyl-6-(thiophen-2-yl)pyridine | 98 |
| 2-Chloroquinoline | Furan-2-boronic acid | 2-(Furan-2-yl)quinoline | 98 |
| 2-Chloroquinoline | Thiophene-2-boronic acid | 2-(Thiophen-2-yl)quinoline | 99 |
Data sourced from Fleckenstein, C. A., & Plenio, H. (2008). Efficient Suzuki-Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry, 73(8), 3236–3244.[1][2]
As the data indicates, both furan-2-boronic acid and thiophene-2-boronic acid are excellent coupling partners for a range of electron-rich, electron-poor, and heterocyclic aryl chlorides under these specific aqueous conditions, consistently providing near-quantitative yields. In this direct comparison, thiophene-2-boronic acid shows marginally higher or equivalent yields to furan-2-boronic acid across all tested substrates.
Experimental Protocols
The following is a generalized experimental protocol for the Suzuki-Miyaura coupling of (hetero)aryl chlorides with furan or thiophene boronic acids in an aqueous system, as described by Fleckenstein and Plenio.[1][2] This procedure is noted for its use of biodegradable solvents and a biphasic system that simplifies product isolation.[1]
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Catalyst Preparation: In a Schlenk flask under an argon atmosphere, the phosphine ligand (e.g., a water-soluble fluorenylphosphine) and a palladium source (e.g., Na₂PdCl₄) are dissolved in deoxygenated water. The mixture is stirred for 10 minutes to form the active catalyst complex.
-
Reaction Setup: To the catalyst solution, the (hetero)aryl chloride (1.0 eq.), the respective boronic acid (furan-2-boronic acid or thiophene-2-boronic acid, 1.5 eq.), and a base (e.g., Na₂CO₃, 3.0 eq.) are added.
-
Solvent Addition: Deoxygenated n-butanol is added to the flask to create a biphasic solvent system with the water already present.
-
Reaction Execution: The reaction mixture is heated to 110 °C and stirred vigorously for the specified reaction time (typically 16-20 hours). Progress can be monitored by techniques such as GC-MS or TLC.
-
Workup and Isolation: After cooling to room temperature, the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over a suitable drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the final biaryl product.
Mandatory Visualization
The catalytic cycle of the Suzuki-Miyaura coupling is a fundamental concept in understanding the reaction mechanism. It involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to Alternatives for 2-Formylfuran-5-boronic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and materials science, 2-formylfuran-5-boronic acid serves as a valuable bifunctional building block. Its utility, primarily in Suzuki-Miyaura cross-coupling reactions, allows for the introduction of a formyl-substituted furan moiety. However, challenges associated with the stability of boronic acids have prompted the exploration of more robust alternatives. This guide provides an objective comparison of key alternatives to this compound, supported by experimental data and detailed protocols to inform synthetic strategy.
The primary alternatives can be categorized into three main classes:
-
Potassium 2-formylfuran-5-trifluoroborate: A more stable organoboron reagent.
-
2-Formylfuran-5-MIDA boronate: A bench-stable, protected form of the boronic acid.
-
5-Halofuran-2-carbaldehydes: Used in conjunction with various arylboronic acids to achieve the same synthetic outcome through a reversed coupling strategy.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
The efficiency of carbon-carbon bond formation is a critical metric for evaluating these alternatives. The following data summarizes the performance of this compound and its alternatives in representative Suzuki-Miyaura cross-coupling reactions.
Table 1: Quantitative Comparison of this compound and its Alternatives in Suzuki-Miyaura Coupling
| Boron Reagent/Alternative Strategy | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 1,4-Dibromobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 16 | ~85 |
| Potassium 2-formylfuran-5-trifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 85 | N/A | 39[1] |
| 5-Bromofuran-2-carbaldehyde | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 70-80 | 12-16 | ~90 |
| 5-Bromofuran-2-carbaldehyde | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 70-80 | 12-16 | ~88 |
| 5-Bromofuran-2-carbaldehyde | (4-Cyanophenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 70-80 | 12-16 | ~82 |
| 2-Formylfuran-5-MIDA boronate | Aryl Halides | Pd Catalyst | Organic Base | Water (primarily) | RT - 40 | N/A | High yields reported |
Note: Yields are highly dependent on the specific substrates and reaction conditions. Direct comparison is most accurate when conditions are identical. Data for MIDA boronates in water represents a green chemistry approach and high yields are generally reported, though specific data for the 2-formylfuran derivative was not found in the searched literature.
In-Depth Analysis of Alternatives
Potassium Organotrifluoroborates
Potassium organotrifluoroborates are crystalline, free-flowing solids that exhibit enhanced stability to both air and moisture compared to their boronic acid counterparts. This stability is a significant advantage, as boronic acids can be prone to decomposition and protodeboronation, leading to inconsistent yields. The tetracoordinate nature of the boron atom in trifluoroborates renders them less susceptible to cleavage of the carbon-boron bond.
While the stability is a clear benefit, the reactivity can be lower, as evidenced by the 39% yield for the coupling of 5-formylfuran-2-yltrifluoroborate with 4-bromobenzonitrile.[1] This may necessitate more forcing reaction conditions or a more active catalyst system to achieve high conversions.
MIDA Boronates
N-methyliminodiacetic acid (MIDA) boronates are another class of benchtop-stable organoboron reagents.[2] They are generally crystalline solids that are compatible with a wide range of synthetic reagents and are stable to chromatography.[2] A key feature of MIDA boronates is their ability to undergo slow release of the corresponding boronic acid under basic conditions, which can be advantageous in Suzuki-Miyaura couplings, especially with unstable boronic acids.[3] This controlled release can minimize side reactions like homocoupling and protodeboronation. While specific yield data for the Suzuki coupling of 2-formylfuran-5-MIDA boronate was not prominently available in the searched literature, the general class of compounds is known to provide high yields, even in environmentally friendly solvents like water.[3]
5-Halofuran-2-carbaldehydes with Arylboronic Acids
This alternative approach reverses the roles of the coupling partners. Instead of a functionalized furan boronic acid, a 5-halofuran-2-carbaldehyde (e.g., 5-bromofuran-2-carbaldehyde) is coupled with a variety of arylboronic acids. This strategy is highly versatile as it allows for the synthesis of a wide array of 5-aryl-furan-2-carbaldehydes from a common intermediate and a diverse pool of commercially available arylboronic acids. The reported yields for this approach are generally high, often exceeding those of the corresponding trifluoroborate coupling.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Halide
Materials:
-
This compound (1.0 eq.)
-
Aryl halide (e.g., 1,4-dibromobenzene, 1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 eq.)
-
Potassium carbonate (K₂CO₃) (3.0 eq.)
-
Toluene
-
Ethanol
-
Deionized water
Procedure:
-
To a round-bottom flask, add this compound, the aryl halide, and potassium carbonate.
-
Add a solvent mixture of toluene, ethanol, and water (e.g., in a 2:1:2 ratio).
-
Add the Pd(PPh₃)₄ catalyst to the mixture.
-
Flush the flask with an inert gas (e.g., Argon) and fit it with a reflux condenser.
-
Heat the reaction mixture to 80°C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of Potassium 2-formylfuran-5-trifluoroborate with an Aryl Halide
Materials:
-
Potassium 2-formylfuran-5-trifluoroborate (1.05 eq.)
-
Aryl halide (e.g., 4-bromobenzonitrile, 1.0 eq.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 eq.)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (RuPhos) (0.02 eq.)
-
Sodium carbonate (Na₂CO₃) (2.0 eq.)
-
Ethanol
Procedure:
-
In a reaction vessel, combine the aryl halide, potassium 2-formylfuran-5-trifluoroborate, and sodium carbonate.
-
Add the palladium catalyst and ligand.
-
Degas the vessel and backfill with an inert gas.
-
Add degassed ethanol.
-
Heat the reaction mixture to 85°C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and perform an aqueous workup followed by extraction with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol 3: Suzuki-Miyaura Coupling of 5-Bromofuran-2-carbaldehyde with an Arylboronic Acid
Materials:
-
5-Bromofuran-2-carbaldehyde (1.0 eq.)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.)
-
Potassium carbonate (K₂CO₃) (3.0 eq.)
-
Toluene
-
Ethanol
-
Deionized water
Procedure:
-
To a round-bottom flask, add 5-bromo-2-furaldehyde, the arylboronic acid, and potassium carbonate.
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:4:3 ratio).
-
Add the Pd(PPh₃)₄ catalyst.
-
Flush the flask with an inert gas and equip it with a reflux condenser.
-
Heat the mixture to 70-80°C and stir vigorously for 12-16 hours.
-
After cooling, add water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical relationships and workflows of the discussed synthetic strategies.
References
- 1. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Boronic Acids: Unveiling the Reactivity of 2-Formylfuran-5-boronic Acid versus Phenylboronic Acid in Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in the dynamic field of drug development, the selection of optimal reagents is a critical determinant of synthetic efficiency and success. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks in modern organic synthesis: 2-Formylfuran-5-boronic acid and the benchmark phenylboronic acid. The analysis is centered on their performance in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.
The Suzuki-Miyaura coupling has revolutionized the synthesis of biaryls and other conjugated systems, which are prevalent motifs in pharmaceuticals and functional materials. The choice of the boronic acid partner is pivotal, as its structural and electronic properties significantly influence reaction kinetics and overall yield. This guide delves into the comparative reactivity of an electron-deficient heteroarylboronic acid, this compound, against the archetypal arylboronic acid, phenylboronic acid, supported by experimental data and detailed protocols.
Executive Summary of Reactivity Comparison
Our analysis, based on available experimental data, indicates that phenylboronic acid generally exhibits higher reactivity and provides superior yields in Suzuki-Miyaura coupling reactions compared to this compound under similar conditions. The electron-withdrawing nature of the formyl group and the inherent electronic properties of the furan ring in this compound are key factors contributing to its attenuated reactivity.
For instance, in couplings with activated aryl bromides like 4-bromoacetophenone and 4-bromobenzonitrile, phenylboronic acid consistently delivers yields exceeding 95%. In contrast, a derivative of this compound, 5-formylfuran-2-yltrifluoroborate, when coupled with 4-bromobenzonitrile, resulted in a significantly lower yield of 39%. While this is an indirect comparison, it strongly suggests a reduced nucleophilicity and slower transmetalation for the furan-based boronic acid derivative.
Data Presentation: A Quantitative Look at Reactivity
To facilitate a clear comparison, the following table summarizes the performance of this compound and Phenylboronic acid in Suzuki-Miyaura coupling reactions with a representative aryl halide, 4-bromoanisole.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 4-Bromoanisole | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | >95[1] |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | (Not directly reported, but expected to be lower based on related data) |
Delving into the Chemical Rationale
The observed difference in reactivity can be attributed to several key factors:
-
Electronic Effects: The formyl group (-CHO) on the furan ring is a strong electron-withdrawing group. This reduces the electron density on the furan ring and, consequently, the nucleophilicity of the carbon atom attached to the boron. This decreased nucleophilicity leads to a slower rate of transmetalation, a critical step in the Suzuki-Miyaura catalytic cycle. Phenylboronic acid, lacking such a deactivating group, possesses a more electron-rich phenyl ring, facilitating a more efficient transmetalation.
-
Heteroaromaticity: The furan ring, being a heteroaromatic system, has different electronic properties compared to the benzene ring. This can influence its interaction with the palladium catalyst and its stability throughout the reaction.
-
Protodeboronation: Electron-deficient boronic acids, particularly heteroarylboronic acids, can be more susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This decomposition pathway can reduce the concentration of the active boronic acid, leading to lower product yields.
Experimental Protocols: A Guide to Practice
For researchers aiming to utilize these boronic acids, the following detailed experimental protocols for a standard Suzuki-Miyaura coupling are provided.
General Procedure for Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) and maintain a positive pressure throughout the reaction.
-
Reaction: Heat the mixture to the desired temperature (typically 70-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Recommended Procedure for Suzuki-Miyaura Coupling with this compound
Due to the potentially lower reactivity of this compound, the following modifications to the general protocol are recommended to optimize the yield:
-
Catalyst and Ligand: Employ a more active catalyst system, such as one based on a phosphine ligand with high electron-donating ability (e.g., SPhos or XPhos) in combination with a palladium precursor like Pd₂(dba)₃.
-
Base: A stronger base, such as K₃PO₄, may be beneficial to promote the formation of the more reactive boronate species.
-
Temperature and Reaction Time: Higher reaction temperatures and longer reaction times may be necessary to drive the reaction to completion.
-
Anhydrous Conditions: For sensitive heteroarylboronic acids, anhydrous conditions using a base like potassium trimethylsilanolate (TMSOK) in a solvent like 1,4-dioxane can sometimes improve yields by minimizing protodeboronation.
Visualizing the Process: Experimental Workflow and Catalytic Cycle
To further clarify the experimental and mechanistic aspects, the following diagrams are provided.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
In the comparative analysis of this compound and phenylboronic acid, the latter demonstrates superior reactivity in Suzuki-Miyaura coupling reactions. The electron-withdrawing formyl group in the furan-based boronic acid significantly impacts its electronic properties, leading to a less efficient transmetalation step. While this compound remains a valuable building block for introducing a functionalized furan moiety, researchers should anticipate the need for more forcing reaction conditions, including more active catalyst systems and potentially higher temperatures, to achieve satisfactory yields. This guide provides the necessary data and protocols to enable informed decisions in the strategic design and execution of complex organic syntheses.
References
A Comparative Guide to NMR Validation of Products from 2-Formylfuran-5-boronic Acid Reactions
This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of products synthesized from 2-formylfuran-5-boronic acid. It is intended for researchers, scientists, and drug development professionals who utilize this versatile reagent in the synthesis of complex organic molecules, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
This compound is a bifunctional reagent featuring both a reactive aldehyde (formyl) group and a boronic acid moiety.[1] This unique structure makes it a valuable building block in modern organic synthesis, enabling the formation of carbon-carbon bonds to create a wide range of pharmaceutical intermediates and functional materials.[1] The Suzuki-Miyaura coupling, a palladium-catalyzed reaction, is a primary application for this compound.[1][2] Accurate validation of the resulting products is critical, and NMR spectroscopy stands as the most powerful tool for unambiguous structure elucidation.
NMR Validation: From Reactant to Product
The transformation of this compound in a chemical reaction, such as a Suzuki-Miyaura coupling with an aryl halide, leads to distinct and predictable changes in the NMR spectrum. By comparing the spectra of the starting material and the final product, researchers can confirm the success of the reaction.
Starting Material: this compound
The ¹H NMR spectrum of this compound is characterized by specific signals for the formyl proton and the two protons on the furan ring. The chemical shifts of the furan protons are influenced by the electron-withdrawing effects of both the formyl and boronic acid groups.
Product: Post-Suzuki-Miyaura Coupling
Upon successful coupling, the boronic acid group is replaced by the aryl substituent. This substitution significantly alters the electronic environment of the furan ring, causing a shift in the NMR signals of the furan protons. Additionally, new signals corresponding to the protons of the newly introduced aryl group will appear in the spectrum. The formyl proton signal typically remains, albeit with a potential slight shift in its position.
The workflow for a typical Suzuki-Miyaura coupling reaction involving this compound is outlined below.
Comparative NMR Data
The following tables summarize typical ¹H and ¹³C NMR chemical shift data for this compound and a representative product from a Suzuki-Miyaura coupling reaction. This quantitative data allows for a direct comparison to validate the reaction's outcome.
Table 1: ¹H NMR Data Comparison (in CDCl₃, referenced to TMS)
| Compound | Furan-H3 (ppm) | Furan-H4 (ppm) | Formyl-H (ppm) | Other Key Signals (ppm) |
| This compound | ~7.2-7.3 (d) | ~6.5-6.6 (d) | ~9.5-9.6 (s) | ~5.5-6.0 (br s, 2H, B(OH)₂) |
| 5-Aryl-2-furaldehyde | ~7.3-7.4 (d) | ~6.8-7.0 (d) | ~9.6-9.7 (s) | Signals for aryl protons (Ar-H) |
Table 2: ¹³C NMR Data Comparison (in CDCl₃)
| Compound | Furan-C2 | Furan-C3 | Furan-C4 | Furan-C5 | Formyl-C | Other Key Signals |
| This compound | ~153 | ~123 | ~113 | C-B bond, no signal | ~177 | C-B bond, typically not observed |
| 5-Aryl-2-furaldehyde | ~152 | ~125 | ~110 | ~158 | ~178 | Signals for aryl carbons (Ar-C) |
Note: Actual chemical shifts can vary depending on the solvent, concentration, and the specific aryl substituent coupled to the furan ring.
The logical process for validating the product structure using the collected NMR data is depicted in the diagram below.
Comparison with Alternative Synthetic Methods
While Suzuki-Miyaura coupling is highly efficient, other cross-coupling reactions can be employed to synthesize similar 5-aryl-2-furaldehydes. The final products are identical, and therefore their NMR spectra will be as well, but the choice of method can be influenced by substrate availability, catalyst cost, and reaction conditions.
-
Stille Coupling: This method uses an organotin reagent (e.g., Aryl-Sn(Bu)₃) instead of a boronic acid. While effective, the toxicity and removal of tin byproducts are significant drawbacks. The NMR of the final product would be identical to that from a Suzuki coupling.
-
Heck Coupling: This reaction could potentially couple an aryl halide with 2-furaldehyde, but regioselectivity can be an issue, and it is less commonly used for this specific transformation.
-
Direct Arylation: Newer methods involving C-H activation can directly couple an aryl C-H bond with a C-Br bond on a furan ring. This avoids the pre-functionalization step of creating the boronic acid but may require more specialized catalysts and optimization.
Regardless of the synthetic route, NMR remains the definitive method for confirming the final structure of the 5-aryl-2-furaldehyde product. The characteristic signals outlined in Tables 1 and 2 serve as the benchmark for validation.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a representative example and may require optimization for specific substrates.[3]
-
Reaction Setup: To a reaction vessel, add this compound (1.0 equiv), the desired aryl halide (1.1 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of 2M K₂CO₃ (2.0 equiv).[3]
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of toluene/dioxane or isopropanol.[3][4]
-
Reaction Conditions: Seal the vessel and heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C for 3-12 hours, monitoring the reaction progress by TLC or LC-MS.[3][4]
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).[3]
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.[3]
Protocol for NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Instrument Setup: Place the NMR tube into the spectrometer's probe. Lock the magnetic field on the deuterium signal of the solvent and optimize the field homogeneity through shimming.[5]
-
Data Acquisition: Acquire the ¹H NMR spectrum. A sufficient number of scans should be taken to achieve a good signal-to-noise ratio. Subsequently, acquire the proton-decoupled ¹³C NMR spectrum, which typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.[5]
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the spectrum. Phase the spectrum, correct the baseline, and reference the chemical shifts to the internal standard (TMS at 0.00 ppm).[5] Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure.
References
A Comparative Guide to HPLC and GC-MS Analysis of 2-Formylfuran-5-boronic Acid Reaction Products
For researchers and professionals in drug development, the precise analysis of reaction products is critical for ensuring purity, optimizing reaction conditions, and confirming structural integrity. 2-Formylfuran-5-boronic acid is a vital bifunctional reagent, frequently employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules, including pharmaceutical intermediates.[1][2][3] This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of a typical Suzuki coupling reaction mixture involving this key starting material.
The comparison will be framed around a representative reaction: the Suzuki coupling of this compound with an aryl halide to form a C-C bond.[1][4] We will evaluate each technique's performance in separating and quantifying the starting material, the desired product, and potential byproducts.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a highly versatile and powerful technique for separating and quantifying compounds in a liquid sample.[5] It is particularly well-suited for analyzing non-volatile, polar, and thermally unstable compounds, making it an excellent choice for the direct analysis of reaction mixtures containing boronic acids and their furan-based products without requiring derivatization.[5][6][7][8]
Experimental Protocol: HPLC-UV
This protocol outlines a typical reversed-phase HPLC method for the analysis of a this compound reaction mixture.
-
Sample Preparation:
-
Quench 50 µL of the reaction mixture and dilute with 950 µL of a 50:50 solution of Acetonitrile:Water.
-
Vortex the sample for 30 seconds to ensure homogeneity.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
System: Agilent 1260 Infinity II or similar HPLC system with a Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm and 280 nm.
-
Quantitative Data Summary: HPLC
The following table summarizes the expected performance of the HPLC method for key analytes in a hypothetical reaction mixture.
| Analyte | Expected Retention Time (min) | Resolution (Rs) | LOD (µg/mL) | LOQ (µg/mL) | Linearity (R²) |
| This compound | 4.5 | > 2.0 | 0.5 | 1.5 | > 0.999 |
| Aryl Halide (Starting Material) | 12.8 | > 2.0 | 0.2 | 0.6 | > 0.999 |
| Coupled Product | 10.2 | > 2.0 | 0.2 | 0.6 | > 0.999 |
| Homocoupled Byproduct | 14.1 | > 2.0 | 0.1 | 0.3 | > 0.999 |
HPLC Experimental Workflow
Caption: Workflow for HPLC analysis of reaction products.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive and specific technique ideal for analyzing volatile and semi-volatile compounds.[6][7] Due to the low volatility of boronic acids, a chemical derivatization step is mandatory to convert them into more volatile esters prior to analysis.[6][10][11] This adds a step to sample preparation but can yield very low detection limits.[10]
Experimental Protocol: GC-MS
This protocol outlines a method for GC-MS analysis, including the necessary derivatization step.
-
Sample Derivatization and Preparation:
-
Evaporate 100 µL of the reaction mixture to dryness under a stream of nitrogen.
-
Add 200 µL of dry Tetrahydrofuran (THF) and 1.2 equivalents of a derivatizing agent (e.g., pinacol).
-
Heat the mixture at 60 °C for 30 minutes to form the boronic ester.
-
Cool to room temperature and dilute with 800 µL of Ethyl Acetate.
-
Filter the sample through a 0.45 µm syringe filter into a GC vial.
-
-
Instrumentation and Conditions:
-
System: Agilent 8890 GC with a 5977B MS Detector or similar.
-
Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (20:1).
-
Oven Temperature Program:
-
Initial: 80 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
-
MS Mode: Scan (m/z 40-500) for identification and Selected Ion Monitoring (SIM) for quantification.
-
Quantitative Data Summary: GC-MS
The following table summarizes expected performance, noting that the boronic acid is analyzed as its pinacol ester derivative.
| Analyte (and Derivative) | Expected Retention Time (min) | Key Mass Fragments (m/z) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (R²) |
| This compound pinacol ester | 9.8 | 222, 207, 165 | 50 | 150 | > 0.998 |
| Aryl Halide (Starting Material) | 7.2 | Varies with halide | 20 | 60 | > 0.999 |
| Coupled Product | 11.5 | 172, 144, 115 | 20 | 60 | > 0.999 |
| Homocoupled Byproduct | 10.8 | 154, 77 | 10 | 30 | > 0.999 |
GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis including derivatization.
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS depends heavily on the specific analytical goals, such as routine purity checks, trace impurity identification, or method development flexibility.[6]
| Feature | HPLC | GC-MS |
| Applicability | Ideal for non-volatile, polar, and thermally labile compounds. Directly analyzes the reaction mixture.[5][6] | Best for volatile and semi-volatile compounds. Requires derivatization for non-volatile analytes like boronic acids.[6][7] |
| Sample Preparation | Simple dilution and filtration ("dilute and shoot").[6] | More complex, requiring a quantitative derivatization step, which adds time and potential for error.[10] |
| Speed | Analysis times can be longer, though UHPLC can significantly shorten run times.[6] | GC run times are often faster for volatile compounds.[6][12] |
| Sensitivity | Good sensitivity, typically in the ppm to high ppb range depending on the detector.[6] | Excellent sensitivity, often reaching low ppb or even ppt levels, especially in SIM mode.[6][13] |
| Specificity | Good specificity with a DAD detector (UV spectrum). Coupling with MS (LC-MS) provides definitive identification. | Excellent specificity due to mass fragmentation patterns, which act as a chemical fingerprint for definitive identification.[6] |
| Cost & Complexity | Lower initial instrument cost. Higher solvent consumption can increase operational costs.[5] | Higher initial instrument cost. Lower solvent usage but requires carrier gas (e.g., Helium).[6][7] |
Conclusion and Recommendations
For the routine analysis of this compound reaction products, HPLC is generally the more practical and direct method . Its ability to analyze the polar, non-volatile starting material and products without derivatization simplifies the workflow, reduces potential sources of error, and provides robust, quantitative results suitable for monitoring reaction progress and determining product purity.
GC-MS serves as a powerful complementary technique . It is the superior choice when:
-
Ultra-trace level detection of volatile impurities or byproducts is required.
-
Definitive structural confirmation of unknown, volatile components is necessary, as the mass spectral libraries are extensive and fragmentation patterns are highly informative.
In many drug development settings, both techniques are used in conjunction: HPLC for routine quantification and purity assessment, and GC-MS for in-depth impurity profiling and identification.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. US7045640B2 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]
- 5. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 6. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 7. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. analysis of boric acid by LC-MS - Chromatography Forum [chromforum.org]
- 12. The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Study of Palladium Catalysts for the Suzuki Coupling of 2-Formylfuran-5-boronic Acid
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Performance in the Synthesis of Biaryl Furans
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The synthesis of biaryl compounds containing a furan moiety is of particular interest in medicinal chemistry and materials science. 2-Formylfuran-5-boronic acid is a key building block in this regard, but its coupling can be challenging due to the potential for protodeboronation and catalyst deactivation. The choice of palladium catalyst is therefore critical to the success of these transformations, profoundly influencing reaction yields, times, and overall efficiency.
This guide provides an objective comparison of three distinct palladium catalyst systems for the Suzuki coupling of this compound with aryl halides, supported by experimental data from peer-reviewed literature. The catalysts evaluated are a modern Buchwald palladacycle precatalyst (XPhos Pd G2), the widely used [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)), and the traditional Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of the selected palladium catalysts in Suzuki-Miyaura coupling reactions involving this compound or analogous furan-based boronic acids. The data highlights the significant impact of catalyst choice on reaction conditions and outcomes.
| Catalyst System | Aryl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| XPhos Pd G2 (2 mol%) | 4-Chloroanisole | K₃PO₄ | THF/H₂O | 40 | 0.5 | 92 | [1][2][3] |
| PdCl₂(dppf) (10 mol%) | 5-Bromo-1-ethyl-1H-indazole | K₂CO₃ | DME/H₂O | 80 | 2 | 92 | [4] |
| Pd(PPh₃)₄ (2 mol%) | 16-Bromolambertianic Acid | K₂CO₃ | DMF/H₂O | 80-85 | 24 | 71 | [5] |
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura coupling reactions cited in the performance comparison are provided below. These protocols are representative of the conditions required for each catalyst system.
Buchwald XPhos Pd G2 Precatalyst
This protocol is adapted from the work of Kinzel, Zhang, and Buchwald for the coupling of 2-furanboronic acid.[1][2][3]
Reaction Setup: An oven-dried vial is charged with XPhos Pd G2 precatalyst (0.02 mmol, 2 mol%), the aryl halide (1.0 mmol), and this compound (1.5 mmol). The vial is sealed with a Teflon-lined cap and evacuated and backfilled with argon three times.
Solvent Addition: Degassed THF (2 mL) and a degassed 0.5 M aqueous solution of K₃PO₄ (4 mL) are added via syringe.
Reaction: The mixture is stirred vigorously at 40 °C and monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is separated, washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
Purification: The crude product is purified by column chromatography on silica gel.
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf))
This protocol is based on the synthesis of substituted indazoles via Suzuki coupling.[4]
Reaction Setup: A solution of the aryl halide (1.0 mmol) and PdCl₂(dppf) (0.1 mmol, 10 mol%) in anhydrous dimethoxyethane (DME) (10 mL) is stirred under an argon atmosphere for 1 hour.
Reagent Addition: this compound (2.0 mmol) in anhydrous DME (2.6 mL) and potassium carbonate (2.0 mmol) in water (2.5 mL) are added sequentially.
Reaction: The reaction mixture is heated to 80 °C for 2 hours and then allowed to cool to room temperature.
Work-up: The mixture is poured into a saturated aqueous solution of NaHCO₃ and extracted with ethyl acetate. The combined organic layers are dried and concentrated.
Purification: The crude product is purified by column chromatography.
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
This protocol is adapted from the coupling of a complex bromofuran derivative.[5]
Reaction Setup: A mixture of the aryl halide (0.76 mmol), this compound (0.91 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and K₂CO₃ (2.75 mmol) in DMF (3 mL) and H₂O (1.5 mL) is prepared in a reaction vessel.
Reaction: The mixture is stirred at 80-85 °C for 24 hours under an argon atmosphere.
Work-up: After cooling, the mixture is acidified to pH 5 with dilute H₂SO₄ and extracted with chloroform. The combined organic extracts are washed with water, dried over MgSO₄, filtered, and evaporated.
Purification: The crude product is purified by column chromatography.
Reaction Mechanism and Workflow
The following diagrams illustrate the generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. An Approach toward 17-Arylsubstituted Marginatafuran-Type Isospongian Diterpenoids via a Palladium-Catalyzed Heck–Suzuki Cascade Reaction of 16-Bromolambertianic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficiency of 2-Formylfuran-5-boronic acid in Stille vs. Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, pivotal in the construction of complex molecules for pharmaceuticals and materials science. Among the myriad of cross-coupling reactions, the palladium-catalyzed Stille and Suzuki-Miyaura couplings are preeminent for their versatility and functional group tolerance. This guide provides an objective comparison of the efficiency of these two powerful methods, specifically focusing on the use of the versatile building block, 2-formylfuran-5-boronic acid and its conceptual Stille counterpart, 2-formyl-5-(tributylstannyl)furan.
At a Glance: Stille vs. Suzuki Coupling
| Feature | Stille Coupling | Suzuki Coupling |
| Organometallic Reagent | Organostannane (e.g., 2-formyl-5-(tributylstannyl)furan) | Organoboron (e.g., this compound) |
| Toxicity | High toxicity of organotin reagents and byproducts.[1][2] | Low toxicity of organoboron reagents and byproducts. |
| Reaction Conditions | Typically mild and neutral; does not require a base. | Requires a base for activation of the boronic acid.[3] |
| Functional Group Tolerance | Excellent, particularly for base-sensitive substrates. | Good, but can be limited by base-sensitive functional groups. |
| Byproduct Removal | Can be challenging due to the lipophilic nature of tin byproducts. | Generally straightforward as boron byproducts are often water-soluble. |
| Reagent Stability | Organostannanes are generally stable to air and moisture.[1] | Boronic acids can be prone to decomposition. |
Quantitative Data Comparison
Table 1: Representative Yields for Suzuki Coupling of this compound with Aryl Halides
| Aryl Halide | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/Dioxane (4:1) | 85 | 4 | ~75% (estimated based on similar couplings)[3] |
| 3,5-Bis(trifluoromethyl)bromobenzene | Pd₂(dba)₃ / Phosphite Ligand | CsF | Dioxane | 110 | 12 | 82[4] |
| 4-Bromobenzonitrile | Pd₂(dba)₃ / Phosphine Oxide Ligand | K₃PO₄ | Dioxane | 110 | 12 | 63[4] |
| Aryl Bromides (general) | Pd/NiFe₂O₄ | - | DMF/H₂O (1:1) | - | 0.17-1 | 70-98[5] |
Table 2: Representative Yields for Stille Coupling of Furan Stannanes with Aryl Halides
Data for the specific 2-formyl-5-(tributylstannyl)furan is scarce; therefore, data for the closely related 2-(tributylstannyl)furan is presented as an analogue.
| Aryl Halide | Catalyst / Ligand | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aryl Iodides (general) | Pd(PPh₃)₄ | CuI | N,N-Dimethylformamide | - | - | Optimal with aryl iodides[6] |
| 2-Bromobenzyl Bromides (carbonylative) | - | - | - | - | - | Satisfactory to excellent[7] |
| General Aryl Halides | Pd(OAc)₂ / Dabco | - | - | - | - | -[8] |
| Alkyl Tin Reagents with Aryl Halides | - | - | - | Mild | - | 76-99[1][2] |
Experimental Protocols
Synthesis of 2-Formyl-5-(tributylstannyl)furan
The organostannane required for the Stille coupling can be synthesized from 2-furaldehyde. A common method involves the protection of the aldehyde group, followed by lithiation and reaction with tributyltin chloride.
Synthesis of the Stille Reagent
Protocol:
-
Protect the aldehyde of 2-furaldehyde as a diethyl acetal.
-
Dissolve the protected furan in anhydrous THF and cool to -78 °C.
-
Add n-butyllithium dropwise and stir for 2-3 hours.
-
Add tributyltin chloride and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, dry, and concentrate.
-
Deprotect the acetal using acidic conditions to yield 2-formyl-5-(tributylstannyl)furan.
General Procedure for Suzuki Coupling
This protocol is a general guideline for the Suzuki coupling of this compound with an aryl bromide.[3][7]
Suzuki Coupling Workflow
Materials:
-
This compound (1.2-1.5 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., Toluene/Dioxane, DMF/water)
Procedure:
-
To a dried reaction vessel under an inert atmosphere, add the aryl bromide, this compound, palladium catalyst, and base.
-
Add the degassed solvent and stir the mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
General Procedure for Stille Coupling
This protocol is adapted from the Stille coupling of 2-butyl-5-iodofuran and can be applied to 2-formyl-5-(tributylstannyl)furan and an aryl bromide.[9]
Stille Coupling Workflow
Materials:
-
2-Formyl-5-(tributylstannyl)furan (1.1 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the aryl bromide and the organostannane.
-
Add the anhydrous, degassed solvent.
-
Add the palladium catalyst.
-
Heat the reaction mixture to reflux (typically 90-110 °C) and monitor by TLC or GC-MS.
-
After completion, cool to room temperature and dilute with an organic solvent like diethyl ether.
-
Wash the solution with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Separate the organic layer, wash with brine, dry over anhydrous sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Reaction Mechanisms
Both the Stille and Suzuki couplings proceed through a similar catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Catalytic Cycles of Stille and Suzuki Couplings
The primary difference lies in the transmetalation step. In the Suzuki coupling, a base is required to activate the organoboron compound, forming a more nucleophilic borate species that facilitates the transfer of the organic group to the palladium center.[3] The Stille coupling, however, does not typically require an activator for the organostannane to transmetalate.
Conclusion and Recommendations
Both Stille and Suzuki couplings are highly effective methods for C-C bond formation. The choice between them for coupling with a 2-formylfuran derivative depends on several factors:
-
For "Green" Chemistry and Availability: The Suzuki coupling is generally the preferred method due to the low toxicity of boron reagents and the commercial availability of this compound.
-
For Base-Sensitive Substrates: The Stille coupling offers a significant advantage as it proceeds under neutral conditions, making it ideal for substrates with base-labile functional groups.
-
For Yield and Robustness: While yields are highly substrate and condition-dependent, Stille couplings have been reported to provide excellent yields with a wide range of substrates.[1][2] However, the toxicity and purification challenges associated with tin reagents are major drawbacks.
For drug development and other applications where safety, environmental impact, and ease of purification are paramount, the Suzuki-Miyaura coupling is the recommended first choice . The Stille coupling remains a powerful alternative for cases where the Suzuki reaction fails or when dealing with particularly sensitive substrates. Researchers should carefully consider the specific requirements of their synthesis to make an informed decision.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Stille Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
A Cost-Benefit Analysis of 2-Formylfuran-5-boronic Acid in Synthesis: A Comparative Guide
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the choice of building blocks is a critical determinant of efficiency, cost, and overall success. 2-Formylfuran-5-boronic acid has emerged as a versatile bifunctional reagent, offering unique synthetic possibilities. This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance in the widely-used Suzuki-Miyaura cross-coupling reaction with common alternatives. This objective comparison, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Executive Summary
This compound presents a compelling, albeit nuanced, value proposition. Its key advantage lies in its bifunctionality, possessing both a reactive boronic acid moiety for cross-coupling and a formyl group amenable to a wide range of subsequent transformations. This allows for the efficient construction of complex molecular architectures in fewer synthetic steps. However, its cost is generally higher than that of simpler, non-functionalized heteroaryl boronic acids. The decision to employ this reagent hinges on a careful consideration of the desired synthetic outcome, the value of downstream functionalization, and the overall cost-effectiveness of the synthetic route.
Comparison with Alternatives: Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation.[1] The performance of this compound is benchmarked here against two widely used and structurally related alternatives: Furan-2-boronic acid and Thiophene-2-boronic acid.
Table 1: Performance Comparison in a Model Suzuki-Miyaura Reaction
| Boronic Acid | Coupling Partner | Product | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | 5-(4-methoxyphenyl)-2-furaldehyde | Pd(PPh₃)₄ / K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 |
| Furan-2-boronic acid | 4-Bromoanisole | 2-(4-methoxyphenyl)furan | Pd(PPh₃)₄ / K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 92 |
| Thiophene-2-boronic acid | 4-Bromoanisole | 2-(4-methoxyphenyl)thiophene | Pd(PPh₃)₄ / K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 95 |
Note: The data presented is a representative compilation from various sources and may vary based on specific reaction conditions and substrate scope.
As the data indicates, under similar conditions, the yield for the coupling of this compound is slightly lower than its non-formylated counterpart and thiophene analog. This can be attributed to the electronic effect of the electron-withdrawing formyl group, which can influence the transmetalation step of the catalytic cycle.[2] However, the product obtained from the reaction with this compound is a highly functionalized intermediate, ready for further synthetic elaboration, which is a significant advantage.
Cost Analysis
The economic viability of a synthetic route is a crucial consideration. The following table provides an approximate cost comparison of the boronic acids discussed. It is important to note that prices can vary significantly based on supplier, purity, and quantity.
Table 2: Cost Comparison of Boronic Acids
| Boronic Acid | CAS Number | Representative Price (USD/g) |
| This compound | 27329-70-0 | $30 - $60 |
| Furan-2-boronic acid | 13331-23-2 | $20 - $40 |
| Thiophene-2-boronic acid | 6165-68-0 | $15 - $30 |
The higher cost of this compound is a direct reflection of its more complex synthesis.[3] However, this upfront cost must be weighed against the potential savings in subsequent synthetic steps. The presence of the formyl group allows for direct diversification of the molecule, potentially eliminating the need for separate protection, deprotection, and functionalization sequences that would be required if starting with a simpler boronic acid.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for evaluating the practical utility of a reagent.
General Procedure for Suzuki-Miyaura Coupling:
A mixture of the aryl bromide (1.0 mmol), the respective boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol) in a 4:1:1 mixture of toluene/ethanol/water (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 100°C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizing the Synthetic Utility
The strategic advantage of this compound lies in its ability to streamline complex syntheses. The following diagrams illustrate the decision-making process and a typical reaction workflow.
Caption: Decision workflow for selecting a boronic acid based on synthetic strategy.
Caption: General experimental workflow for Suzuki-Miyaura coupling with this compound.
Conclusion
The cost-benefit analysis of this compound reveals that it is a valuable, albeit premium, reagent in the synthetic chemist's toolbox. While its initial cost is higher than simpler analogs, its bifunctionality offers a more direct and potentially more efficient route to complex, functionalized molecules.[4] For projects where the introduction of a formyl group is a key strategic element, the use of this compound can lead to significant savings in terms of time, resources, and overall step-count, thereby justifying the higher initial investment. Researchers and drug development professionals should carefully evaluate their synthetic goals and overall project economics when deciding whether the unique advantages of this reagent outweigh its higher price point.
References
A Researcher's Guide to Purity Assessment of 2-Formylfuran-5-boronic acid and its Alternatives
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a cornerstone of reliable and reproducible results. In the realm of organic synthesis, particularly in widely-used cross-coupling reactions like the Suzuki-Miyaura coupling, the integrity of building blocks such as 2-Formylfuran-5-boronic acid is paramount. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of this key reagent and its common alternatives, supported by experimental data and detailed protocols.
Assessing the Purity of this compound: A Multi-faceted Approach
This compound is a bifunctional reagent prized for its role in constructing complex molecular architectures. However, its synthesis and storage can introduce impurities that may compromise subsequent reactions. A thorough purity assessment is therefore not just recommended, but essential. The most common analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Table 1: Comparison of Analytical Methods for Purity Assessment of this compound
| Analytical Method | Principle | Typical Purity Specification | Advantages | Limitations |
| HPLC-UV | Chromatographic separation based on polarity, with detection by UV absorbance. | ≥95% | High sensitivity for detecting trace impurities, excellent for quantitative analysis of known impurities. | Potential for on-column degradation of boronic acids, requires a reference standard for each impurity for accurate quantification. |
| qNMR (¹H) | Quantification based on the ratio of the integral of an analyte's proton signal to that of a certified internal standard. | ≥95% | Primary analytical method (can be used without a specific reference standard for the analyte), provides structural information, non-destructive. | Lower sensitivity compared to HPLC for trace impurities, potential for signal overlap in complex mixtures. |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | N/A (typically used for identification) | High sensitivity and specificity for impurity identification. | Not inherently quantitative without appropriate standards and calibration. |
| Titration | Neutralization of the acidic boronic acid moiety with a standardized base. | Assay: 95.0 - 115.0% | Simple, inexpensive, and provides an absolute measure of the boronic acid content. | Not specific; does not detect neutral or non-acidic impurities. |
In Focus: Potential Impurities
During the synthesis and handling of this compound, several impurities can arise:
-
Unreacted Starting Materials: Such as 2-furaldehyde. One synthesis method indicates that the amount of unreacted furfural in the crude product was determined to be less than 0.1% by analysis.[1]
-
Boroxine (Anhydride): Boronic acids can dehydrate to form cyclic trimers known as boroxines. This is a common equilibrium species.
-
Protodeboronation Products: The C-B bond can be cleaved, leading to the formation of 2-furaldehyde.
-
Oxidation Products: The formyl group can be oxidized to a carboxylic acid, forming 5-formyl-2-furancarboxylic acid.
Experimental Protocols: A Practical Guide
A robust purity assessment often involves a combination of chromatographic and spectroscopic methods.
High-Performance Liquid Chromatography (HPLC-UV) Protocol for Boronic Acids
This protocol is a general method that can be adapted for this compound.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
Gradient: A typical gradient would start with a high percentage of A and gradually increase the percentage of B to elute compounds of increasing hydrophobicity.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or optimized based on the UV spectrum of the analyte)
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Quantitative NMR (qNMR) Protocol
This protocol provides a framework for determining the absolute purity of this compound.[2]
Instrumentation and Materials:
-
NMR Spectrometer (400 MHz or higher).
-
High-precision NMR tubes.
-
Certified internal standard (e.g., maleic anhydride, dimethyl sulfone).
-
Deuterated solvent (e.g., DMSO-d₆).
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh a suitable amount of the internal standard and add it to the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (typically 16 or more).
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal for this compound and a signal for the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Visualizing the Workflow
To illustrate the logical flow of assessing the purity of a synthesized compound, the following diagram outlines the key steps.
Caption: Experimental workflow for the synthesis and purity assessment of a chemical compound.
Alternatives to this compound
In many synthetic applications, other heteroaryl boronic acids can be used as alternatives. The choice often depends on the desired electronic properties and steric profile of the final product.
Table 2: Comparison of this compound with Alternative Heteroaryl Boronic Acids
| Compound | Structure | Typical Purity | Purity Assessment Method(s) | Key Considerations |
| This compound | O=Cc1oc(B(O)O)cc1 | ≥95% | HPLC, qNMR, Titration | Bifunctional, useful for further derivatization. |
| Furan-2-boronic acid | c1cc(B(O)O)oc1 | ≥98% | HPLC, GC (as ester) | Simpler furan boronic acid, may have different reactivity. Prone to protodeboronation. |
| Thiophene-2-boronic acid | c1sc(B(O)O)cc1 | ≥97% | Titration, HPLC | Sulfur-containing analogue, offers different electronic properties. |
| 2-Benzofurylboronic acid | c1ccc2c(c1)oc2B(O)O | ≥98% | HPLC, qNMR | Fused ring system, generally more stable than simple furan boronic acids. |
It is important to note that the purity of commercially available reagents can vary between suppliers and batches. Therefore, it is always advisable to perform an in-house purity assessment before use in critical applications.
Signaling Pathways and Logical Relationships
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. Understanding the catalytic cycle is crucial for troubleshooting and optimizing reactions.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
By employing a combination of these analytical techniques and understanding the potential pitfalls, researchers can ensure the quality of their this compound and other synthetic reagents, leading to more reliable and successful research outcomes.
References
Safety Operating Guide
Proper Disposal of 2-Formylfuran-5-boronic Acid: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Formylfuran-5-boronic acid (CAS No. 27329-70-0). Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.
Immediate Safety and Hazard Profile
This compound is classified as a hazardous substance, causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] Some sources also indicate that it can cause severe skin burns and eye damage.[2] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this compound. All operations should be conducted in a well-ventilated area or a chemical fume hood.
Key Hazard Information:
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Causes skin irritation. Some data suggests it may cause severe skin burns.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. Some data suggests it may cause severe eye damage.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1] |
Disposal Procedures: Two Primary Pathways
There are two primary methods for the disposal of this compound waste, contingent on the quantity of the material and the capabilities of the facility. In all cases, disposal must be in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain without prior neutralization and confirmation of local wastewater regulations. It should not be released into the environment.
Professional Disposal for Large Quantities
For large quantities of this compound, or for laboratories not equipped for in-lab chemical treatment, the recommended method is to arrange for disposal by a licensed hazardous waste management company.
Operational Steps:
-
Segregation and Labeling:
-
Collect waste this compound and any contaminated materials (e.g., filter paper, gloves, weighing boats) in a dedicated, properly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with acidic organic compounds.
-
The label should clearly identify the contents as "Hazardous Waste: this compound".
-
-
Storage:
-
Store the sealed container in a designated hazardous waste satellite accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents.
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with an accurate description of the waste.
-
In-Lab Neutralization of Small, Lab-Scale Quantities
For small quantities of this compound waste, in-lab neutralization can be a safe and effective disposal method, provided it is permitted by your institution and local regulations. Boronic acids are weak acids and can be neutralized with a mild base. However, a key consideration for this specific compound is the presence of an aldehyde group on the furan ring. Under strongly basic conditions, aldehydes lacking an alpha-hydrogen, such as 2-furaldehyde derivatives, can undergo a disproportionation reaction known as the Cannizzaro reaction, yielding an alcohol and a carboxylic acid.[3][4][5][6] To minimize this side reaction, a mild base and controlled conditions are crucial.
Experimental Protocol for Neutralization:
This procedure should be performed in a chemical fume hood with appropriate PPE.
Materials:
-
Waste this compound (solid or in a suitable solvent)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
pH paper or a calibrated pH meter
-
Stir plate and stir bar
-
Beaker of appropriate size
-
Ice bath (recommended)
Procedure:
-
Preparation:
-
If the waste is a solid, dissolve it in a minimal amount of a water-miscible organic solvent (e.g., ethanol or methanol) in a beaker. If it is already in solution, proceed to the next step.
-
Place the beaker in an ice bath to control any potential exothermic reaction.
-
-
Neutralization:
-
Slowly and with constant stirring, add a saturated solution of sodium bicarbonate or small portions of solid sodium bicarbonate to the this compound solution.
-
The addition of bicarbonate will cause effervescence (release of CO₂ gas) as the acid is neutralized. Add the base portion-wise to control the rate of gas evolution.
-
-
pH Monitoring:
-
After the initial effervescence subsides, check the pH of the solution using pH paper or a pH meter.
-
Continue to add sodium bicarbonate solution dropwise or in small portions until the pH of the solution is between 6.0 and 8.0. This pH range ensures complete neutralization of the boronic acid without creating strongly basic conditions that could promote the Cannizzaro reaction.
-
-
Final Disposal:
-
Once the solution is neutralized, and if permitted by your local wastewater authority, it can be disposed of down the sanitary sewer with copious amounts of water (at least a 20-fold excess of water).
-
Crucially, you must confirm that this practice is allowed by your institution and local regulations. If not, the neutralized solution should be collected as hazardous waste.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. fishersci.pt [fishersci.pt]
- 2. 5-Formylfuran-2-boronic acid | C5H5BO4 | CID 2734355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 5. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 6. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
Personal protective equipment for handling 2-Formylfuran-5-boronic acid
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like 2-Formylfuran-5-boronic acid are paramount to ensuring a safe and compliant laboratory environment. Adherence to established safety protocols mitigates risks to personnel and the surrounding ecosystem. This guide provides essential, step-by-step instructions for the safe handling of this compound.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 27329-70-0
-
Molecular Formula: C₅H₅BO₄
Hazard Identification and Immediate First Aid
This compound is classified as a hazardous substance that can cause skin and serious eye irritation.[1] Some sources also indicate it may cause respiratory irritation. In case of exposure, follow these first-aid measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. If symptoms occur, get medical attention.[1]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is essential to wear when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or glasses with side shields are required. A full-face shield may be necessary when there is a risk of splashing.[2] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or butyl rubber, must be worn.[2] Inspect gloves for any tears or holes before use. |
| Skin and Body Protection | A lab coat or chemical-resistant apron should be worn to protect the skin and clothing.[2] Long-sleeved clothing and closed-toe shoes are mandatory.[3] |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4] If ventilation is inadequate, a NIOSH-approved respirator should be used. |
Safe Handling and Storage Procedures
Proper handling and storage are critical to maintaining the stability of this compound and preventing accidental exposure.
-
Handling:
-
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store away from incompatible materials such as strong oxidizing agents.
-
Disposal Plan
The disposal of this compound and its containers must be managed as hazardous waste.
-
Waste Segregation: Do not mix boronic acid waste with other waste streams, especially strong acids or bases, to prevent dangerous reactions.[5]
-
Container Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound."
-
Disposal Route: Dispose of the chemical waste through an approved waste disposal plant or a licensed hazardous waste management company.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]
-
Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent in a fume hood. The first rinsate must be collected and disposed of as hazardous waste.[5] After thorough rinsing and drying, the original label should be defaced before the container is discarded or recycled according to institutional guidelines.[5]
Procedural Workflow for Handling this compound
Caption: Procedural workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
